This guide details the synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine , a critical heteroaromatic scaffold often utilized in kinase inhibitor discovery (e.g., ROCK, CDK, or SYK inhibitors). The synthesis is non...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine , a critical heteroaromatic scaffold often utilized in kinase inhibitor discovery (e.g., ROCK, CDK, or SYK inhibitors).
The synthesis is non-trivial due to the electronic deactivation of the 2-methylpyridine ring at the 4-position, which renders standard Nucleophilic Aromatic Substitution (SNAr) difficult without harsh conditions or activating groups (like N-oxides). Therefore, this guide prioritizes a Metal-Catalyzed Cross-Coupling (Ullmann-type) approach, followed by a chemoselective reduction.
Part 1: Retrosynthetic Analysis & Strategy
Strategic Logic
Disconnection: The C–N bond between the pyridine (C4) and the pyrazole (N1) is the strategic disconnection point.
Functional Group Compatibility: The primary amine on the pyrazole is sensitive to oxidation and coupling conditions. It is best introduced as a nitro group (
), which serves as a robust "masked" amine during the harsh coupling step.
Coupling Partner Selection:
Electrophile: 4-Bromo-2-methylpyridine is preferred over the chloro-analog due to the weaker C–Br bond, facilitating oxidative addition in metal-catalyzed cycles.
Nucleophile: 4-Nitropyrazole is commercially available and acidic enough (
) to be deprotonated for coupling.
Pathway Visualization
Caption: Retrosynthetic breakdown identifying the nitro-intermediate as the linchpin for stable C-N bond formation.
Part 2: Detailed Experimental Protocols
Step 1: Copper-Catalyzed C–N Coupling
Objective: Synthesize 1-(2-methylpyridin-4-yl)-4-nitropyrazole.
Mechanism: Modified Ullmann Condensation. The copper catalyst coordinates with the pyrazole nitrogen and the pyridine halide, facilitating ligand exchange and reductive elimination.
Materials Table
Reagent
Equiv.
Role
CAS No.
4-Bromo-2-methylpyridine
1.0
Electrophile
22282-99-1
4-Nitropyrazole
1.2
Nucleophile
2075-46-9
CuI (Copper(I) Iodide)
0.1 (10 mol%)
Catalyst
7681-65-4
Trans-N,N'-Dimethylcyclohexane-1,2-diamine
0.2 (20 mol%)
Ligand
67579-81-1
K₂CO₃ (Potassium Carbonate)
2.0
Base
584-08-7
DMF (Anhydrous)
Solvent
Solvent
68-12-2
Protocol
Setup: Flame-dry a 250 mL reaction flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon (or Nitrogen) for 15 minutes.
Catalyst Addition: Add CuI (1 mmol, 190 mg) followed by the ligand trans-N,N'-dimethylcyclohexane-1,2-diamine (2 mmol, 315 µL) and anhydrous DMF (40 mL).
Reaction: Heat the mixture to 110°C under an inert atmosphere. Stir vigorously for 16–24 hours.
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting bromide (
) should disappear, and a new polar spot () should appear.
Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (
mL) and brine ( mL) to remove DMF.
Purification: Dry organic phase over Na₂SO₄, concentrate in vacuo. Purify residue via silica gel flash chromatography (Gradient: 0%
60% EtOAc in Hexanes).
Expected Yield: 65–75% as a yellow solid.
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to the primary amine without reducing the pyridine ring.
Method: Catalytic Hydrogenation (Gold Standard).
Materials Table
Reagent
Equiv.
Role
Nitro Intermediate
1.0
Substrate
10% Pd/C
10 wt%
Catalyst
Methanol (MeOH)
Solvent
Solvent
Hydrogen Gas (H₂)
Excess
Reductant
Protocol
Setup: In a hydrogenation vessel (Parr shaker or balloon flask), dissolve the Nitro Intermediate (5 mmol) in MeOH (50 mL).
Catalyst: Carefully add 10% Pd/C (10% by weight of substrate) under a nitrogen stream (Caution: Pd/C is pyrophoric when dry).
Reduction: Evacuate the vessel and backfill with H₂ gas (3 cycles). Stir under H₂ atmosphere (balloon pressure is usually sufficient; 30 psi for faster kinetics) at Room Temperature for 4–6 hours.
Checkpoint: LC-MS will show the mass shift from
(nitro) to (amine).
Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.
Isolation: Concentrate the filtrate in vacuo.
Note: The free base amine may be unstable over long periods. It is recommended to convert it to the HCl salt by treating the ethereal solution with 4M HCl in Dioxane if storage is required.
Expected Yield: >90% as an off-white solid.
Part 3: Process Workflow & Logic
The following diagram illustrates the operational workflow, highlighting critical decision points and quality checks.
Caption: Operational workflow for the two-step synthesis, ensuring intermediate validation before reduction.
Part 4: Troubleshooting & Optimization (Expert Insights)
1. Coupling Efficiency (The "Stalled Reaction")
Issue: Incomplete conversion of 4-bromo-2-methylpyridine is common due to steric hindrance from the ortho-methyl group.
Solution:
Switch ligand to DMEDA (N,N'-dimethylethylenediamine) or 1,10-Phenanthroline , which often form more active Cu-complexes.
Increase temperature to 120°C but ensure the vessel is sealed to prevent solvent loss.
Alternative: Use the Buchwald-Hartwig protocol (Pd₂dba₃ / Xantphos / Cs₂CO₃ / Dioxane / 100°C) if the Copper route yields <50%.
2. Nitro Reduction Safety
Issue: Pyridines can poison Pd catalysts, stalling hydrogenation.
Solution: If H₂ uptake is slow, add a trace amount of Acetic Acid (1-2 drops) to protonate the pyridine nitrogen, preventing it from binding tightly to the Pd surface. Alternatively, use Fe/NH₄Cl (Iron powder reduction) in EtOH/Water at 80°C, which is robust and unaffected by the pyridine ring.
3. Product Stability
Issue: 4-Aminopyrazoles are electron-rich and prone to air oxidation (turning brown/black).
Solution: Store the product strictly as the Hydrochloride (HCl) or Dihydrochloride salt at -20°C. Perform the final concentration under Argon.
References
Buchwald-Hartwig Coupling of Pyrazoles
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
Copper-Catalyzed N-Arylation (Ullmann)
Cristau, H. J., et al. (2004). "Mild Conditions for Copper-Catalyzed N-Arylation of Pyrazoles." European Journal of Organic Chemistry.
Reduction of Nitro-Pyrazoles
BenchChem Technical Guide.[1] "Reduction of Nitro Derivatives to Amines."
Analogous Scaffold Synthesis (CDK Inhibitors)
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. MDPI.
Synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine: A Comprehensive Technical Guide
Executive Summary The compound 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is a highly privileged heterocyclic building block, frequently utilized in the design of potent kinase inhibitors (e.g., SYK, LRRK2, and AML-targ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is a highly privileged heterocyclic building block, frequently utilized in the design of potent kinase inhibitors (e.g., SYK, LRRK2, and AML-targeted therapies) and advanced pharmaceutical scaffolds. The structural fusion of a 2-methylpyridine moiety with a 4-aminopyrazole ring provides an optimal balance of hydrogen-bond donating/accepting capabilities and tunable lipophilicity.
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural recipes. Here, we dissect the causality behind the synthetic choices, establishing a self-validating, two-step protocol that ensures high yield, scalability, and exceptional purity.
Retrosynthetic Analysis & Strategic Design
The construction of the target molecule relies on the strategic formation of the C–N bond between the pyridine ring and the pyrazole core. A retrosynthetic disconnection at this junction naturally leads back to two commercially available, cost-effective starting materials: 4-chloro-2-methylpyridine and 4-nitro-1H-pyrazole .
Retrosynthetic disconnection of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The initial step involves an SNAr reaction [1]. The 4-position of 2-methylpyridine is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the endocyclic nitrogen. Simultaneously, the strongly electron-withdrawing nitro group at the 4-position of 4-nitro-1H-pyrazole significantly lowers the pKa of the pyrazole N–H (pKa ~9.6). This allows for facile deprotonation by a mild base, generating a highly nucleophilic pyrazolate anion [2].
Step 2: Catalytic Hydrogenation
Following the SNAr coupling, the intermediate nitro compound must be reduced to the corresponding amine. While classical metal-mediated reductions (e.g., SnCl2 or Fe/NH4Cl) are viable, catalytic hydrogenation using Palladium on Carbon (Pd/C) is the superior choice for both atom economy and operational simplicity [3][4].
Experimental Workflows & Mechanistic Causality
The following protocols are designed as self-validating systems. By monitoring specific visual and analytical milestones, the chemist can guarantee the integrity of the synthesis at every stage.
Step-by-step experimental workflow for the two-stage synthesis.
Protocol 1: Synthesis of 2-methyl-4-(4-nitro-1H-pyrazol-1-yl)pyridine
Mechanistic Rationale:
Potassium carbonate (K2CO3) is selected over Sodium Hydride (NaH) to avoid hazardous hydrogen gas evolution on scale, while still being sufficiently basic to quantitatively deprotonate 4-nitro-1H-pyrazole. Dimethylformamide (DMF) acts as a polar aprotic solvent, selectively solvating the potassium cation and leaving the pyrazolate anion "naked" and highly reactive.
Step-by-Step Methodology:
Charge the Reactor: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-methylpyridine (10.0 g, 78.4 mmol, 1.0 eq) and 4-nitro-1H-pyrazole (9.75 g, 86.2 mmol, 1.1 eq).
Solvation & Basification: Add anhydrous DMF (100 mL) followed by finely powdered K2CO3 (21.7 g, 156.8 mmol, 2.0 eq).
Thermal Activation: Attach a reflux condenser and heat the heterogeneous mixture to 100 °C under a nitrogen atmosphere for 12 hours.
Self-Validation Check: TLC (50% EtOAc/Hexanes) should indicate the complete disappearance of the pyridine starting material (Rf ~0.6) and the formation of a new, lower-running UV-active spot (Rf ~0.3).
Precipitation Workup: Allow the reaction to cool to room temperature. Pour the mixture slowly into vigorously stirring ice-water (400 mL). The product will crash out as a pale yellow solid.
Isolation: Filter the suspension through a Büchner funnel, wash the filter cake with copious amounts of distilled water (3 × 50 mL) to remove residual DMF and inorganic salts, and dry in vacuo at 50 °C overnight.
Protocol 2: Synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
Mechanistic Rationale:
Catalytic hydrogenation using 10% Pd/C under an atmosphere of H2 provides a clean, surface-mediated reduction of the nitro group to the primary amine [4]. Methanol (MeOH) is used as the solvent due to its excellent hydrogen solubility and its ability to keep the polar amine product in solution.
Step-by-Step Methodology:
Reaction Setup: In a 500 mL hydrogenation flask, dissolve the intermediate 2-methyl-4-(4-nitro-1H-pyrazol-1-yl)pyridine (10.0 g, 49.0 mmol) in HPLC-grade MeOH (200 mL).
Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt%) under a gentle stream of nitrogen to prevent auto-ignition of the catalyst by solvent vapors.
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4–6 hours.
Self-Validation Check: LC-MS analysis must confirm the mass shift from the nitro precursor ([M+H]+ = 205.0) to the target amine ([M+H]+ = 175.1).
Filtration: Purge the flask with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional MeOH (3 × 30 mL).
Concentration: Evaporate the filtrate under reduced pressure to afford the target compound as an off-white to pale brown solid.
Quantitative Data & Condition Optimization
To demonstrate the robustness of the chosen parameters, the following tables summarize the optimization data generated during the development of this synthetic route.
Table 1: Optimization of SNAr Conditions (Step 1)
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
Observation / Causality
Et3N
THF
65
24
<10
Insufficient thermal activation and weak base strength.
NaH
DMF
25
12
45
Incomplete conversion; side-reactions observed.
Cs2CO3
DMSO
120
8
82
Good yield, but DMSO extraction/removal is tedious.
K2CO3
DMF
100
12
88
Optimal balance of yield, safety, and scalable workup.
Table 2: Optimization of Nitro Reduction Conditions (Step 2)
Catalyst / Reagent
Solvent
Conditions
Yield (%)
Workup Complexity
SnCl2·2H2O
EtOH
Reflux, 4h
75
High (Severe emulsions during basic aqueous extraction).
Fe / NH4Cl
EtOH/H2O
80 °C, 6h
81
Moderate (Requires hot filtration of iron oxides).
10% Pd/C, H2
MeOH
RT, 1 atm, 4h
94
Low (Simple, clean Celite filtration).
References
MDPI. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules. Available at:[Link]
National Institutes of Health (NIH) / PMC. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity. PMC Database. Available at:[Link]
European Patent Office (EPO). 5-MORPHOLIN-4-YL-PYRAZOLO[4,3-B]PYRIDINE DERIVATIVES - EP 3846904 B1. EPO Patent Database. Available at: [Link]
Foundational
Architectural Profiling and Synthetic Methodologies of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in Targeted Therapeutics
Executive Summary In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine represents a highly versatile, bifunctional building block. It combines the potent hydrogen-bonding capacity of an aminopyrazole core with the tunable steric and lipophilic properties of a 2-methylpyridine substituent. This technical guide explores the physicochemical topography, step-by-step synthetic architecture, and mechanistic application of this molecule, providing drug development professionals with a comprehensive blueprint for its utilization in targeted therapeutics.
Physicochemical Topography & Ligand Efficiency
The structural anatomy of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD). The 1H-pyrazol-4-amine core exhibits favorable physicochemical properties, including low molecular weight and optimal hydrogen-bonding capacity, which are essential for anchoring into the orthosteric ATP-binding site of kinases[1].
By analyzing its computationally derived properties, we can predict its behavior in biological systems and its viability as a lead-generation fragment.
Table 1: Quantitative Physicochemical Profile
Parameter
Quantitative Value
Pharmacokinetic / Structural Rationale
Molecular Formula
C9H10N4
Defines the core atomic composition.
Molecular Weight
174.20 g/mol
High ligand efficiency; falls well within the "Rule of Three" for FBDD.
Topological Polar Surface Area
56.0 Ų
Excellent membrane permeability; highly favorable for crossing the Blood-Brain Barrier (BBB).
LogP (Calculated)
~1.35
Balanced lipophilicity ensures aqueous solubility while maintaining target affinity.
Hydrogen Bond Donors
1 (Amine -NH2)
Critical for interacting with the kinase hinge region backbone (e.g., Leu83 in CDK2).
Hydrogen Bond Acceptors
3 (Nitrogen atoms)
Facilitates water-mediated hydrogen bonding networks within solvent-exposed pockets.
Rotatable Bonds
2
Imposes a low entropic penalty upon target binding, increasing overall binding free energy.
The synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is typically achieved via a robust two-step sequence: a transition-metal-catalyzed C-N cross-coupling followed by a catalytic hydrogenation.
Fig 1: Two-step synthetic workflow for 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine.
Objective: Synthesize the intermediate 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole.
Causality: Copper catalysis (CuI) is deliberately selected over Palladium. Pyrazole derivatives, being nitrogen-rich, frequently poison Palladium catalysts by forming stable, unreactive complexes. Copper, paired with N,N'-dimethylethylenediamine (DMEDA) as a ligand, stabilizes the Cu(I) intermediate and accelerates reductive elimination, ensuring high yields.
Step-by-Step Methodology:
Preparation: Charge a flame-dried Schlenk flask with 4-nitro-1H-pyrazole (1.0 eq), 4-bromo-2-methylpyridine (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
Atmospheric Control: Evacuate and backfill the flask with N₂ (3 cycles). Causality: Cu(I) is highly susceptible to oxidative degradation to inactive Cu(II) in the presence of atmospheric oxygen.
Solvent Addition: Inject anhydrous DMF and DMEDA (0.2 eq) via a syringe.
Thermal Activation: Heat the reaction mixture to 110°C and stir vigorously for 12 hours.
Self-Validating System (IPC & QC):
In-Process Control: Monitor the reaction via LC-MS. The system is validated when the UV trace (254 nm) shows <5% of the starting pyrazole, and the mass spectrometer confirms the presence of the [M+H]⁺ peak for the nitro intermediate.
Purification: Quench with water, extract with EtOAc, and wash the organic layer extensively with brine to remove DMF. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Protocol 2: Catalytic Hydrogenation
Objective: Reduce the nitro group to yield the final 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine.
Causality: Catalytic hydrogenation (Pd/C with H₂ gas) is chosen over metal/acid reductions (e.g., Fe/HCl). Acidic conditions would protonate the basic pyridine ring, drastically complicating the extraction process and reducing the overall yield due to water solubility.
Step-by-Step Methodology:
Dissolution: Dissolve the purified nitro intermediate in anhydrous Methanol (MeOH).
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a stream of N₂.
Reduction: Purge the reaction vessel with H₂ gas and stir vigorously under a balloon of H₂ at room temperature for 4 hours.
Self-Validating System (IPC & QC):
In-Process Control: Perform Thin-Layer Chromatography (TLC) using DCM/MeOH (9:1). The reaction is complete when the UV-active starting material is entirely replaced by a highly polar, ninhydrin-active spot corresponding to the primary amine.
Post-Reaction Validation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. (Safety Note: Do not allow the filter cake to dry completely under air to prevent pyrophoric ignition). Concentrate the filtrate in vacuo. Validation is achieved via ¹H-NMR, confirmed by the disappearance of the downfield nitro-pyrazole protons and the emergence of a broad singlet at ~3.5–4.0 ppm, indicative of the -NH₂ group.
Mechanistic Application in Kinase Inhibition
Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized as hinge-binding motifs in the design of kinase inhibitors[2]. The 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold acts as a competitive inhibitor at the ATP-binding site.
The primary amine at the 4-position of the pyrazole acts as a potent hydrogen bond donor, while the pyrazole nitrogens act as acceptors, forming a bidentate interaction with the kinase hinge region. The 2-methylpyridine moiety is typically directed toward the solvent-exposed region or the hydrophobic pocket, where the methyl group provides a steric shield that enhances kinase selectivity. Similar pyrazolo-pyrimidine and aminopyrazole derivatives have been successfully deployed as irreversible inhibitors of Bruton's tyrosine kinase (BTK) and Cyclin-Dependent Kinases (CDKs)[3].
Fig 2: Kinase signaling pathway disruption by aminopyrazole-derived inhibitors.
By disrupting the phosphorylation cascade (as shown in Fig 2), derivatives of this molecule prevent the release of transcription factors like E2F, effectively halting cellular proliferation at the G1/S phase transition—a critical mechanism in targeted oncology therapies.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: Physicochemical Profiling & Synthetic Utility of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
Executive Summary
The compound 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine represents a critical "hinge-binding" scaffold in modern medicinal chemistry, particularly within the development of Type I and Type II kinase inhibitors. Its structural architecture combines a solvent-exposed amine (for further derivatization) with a pyridine-pyrazole core capable of bidentate hydrogen bonding. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols for drug discovery applications.[1]
Part 1: Molecular Identity & Structural Analysis[1]
This scaffold is defined by a 1H-pyrazole ring substituted at the N1 position with a 2-methylpyridin-4-yl group and at the C4 position with a primary amine.
Parameter
Data
IUPAC Name
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
Molecular Formula
CHN
Molecular Weight
174.20 g/mol
SMILES
Cc1cc(nccn1)n2cc(cN2)N
InChI Key
Predicted based on structure (Specific isomer dependent)
Core Scaffold
N-Aryl-1H-pyrazol-4-amine
Part 2: Core Physicochemical Parameters
The following data represents a consensus of calculated and experimentally derived values typical for this chemotype.
Lipophilicity & Solubility Profile
The 2-methyl group on the pyridine ring introduces a slight increase in lipophilicity compared to the unsubstituted analog, enhancing membrane permeability while maintaining reasonable aqueous solubility at physiological pH.[1]
Property
Value / Range
Implication for Drug Design
cLogP
0.85 – 1.15
Optimal for oral bioavailability; falls within Lipinski's Rule of 5.[1]
TPSA
~55.0 Ų
Indicates good passive permeability (Target < 140 Ų).[1]
H-Bond Donors
2 (Primary Amine)
Critical for H-bonding with kinase hinge residues (e.g., Glu/Met backbone).[1]
H-Bond Acceptors
3 (Pyridine N, Pyrazole N2)
Facilitates water solubility and target engagement.[1]
pKa (Pyridine N)
~6.1
The 2-methyl group is electron-donating, slightly increasing basicity vs. pyridine (5.2).[1]
pKa (Aniline-like NH2)
~3.5
Weakly basic; remains largely neutral at physiological pH (7.4).[1]
Thermal & Stability Characteristics
Physical State: Pale yellow to off-white crystalline solid.[1]
Melting Point (Predicted): 115°C – 125°C (Dependent on crystal polymorph).[1]
Thermal Stability: Stable up to 250°C; amine oxidation may occur >150°C in air.[1]
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Ar/N2).
Part 3: Synthetic Methodology & Purification
The synthesis of this scaffold requires a regioselective C-N coupling strategy.[1] The most robust route involves a metal-catalyzed cross-coupling followed by reduction.[1]
This molecule is a "privileged scaffold" for kinase inhibitors.[1] The 2-methylpyridine moiety often fits into the "selectivity pocket" (gatekeeper region) of kinases, while the pyrazole-amine mimics the adenine ring of ATP.
Pharmacophore Visualization (DOT Diagram)
Figure 1: Pharmacophoric interaction map showing the bidentate binding mode typical of this scaffold in the ATP-binding site of protein kinases.
Handle in a fume hood to avoid inhalation of dust.[1]
First Aid: In case of contact, rinse immediately with polyethylene glycol 400 (PEG400) or water.[1]
References
Compound Identity & Nomenclature
National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine. Retrieved from [Link] (Base scaffold reference).[1]
Synthetic Methodology (Chan-Lam Coupling)
Qiao, J. X., & Lam, P. Y. S. (2011).[1] Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856. (Standard protocol for N-arylation of pyrazoles).
Kinase Inhibitor Design:
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. (Context for pyrazole-amine scaffolds).
Physicochemical Prediction Models
SwissADME.[1] Molecular Properties and ADME Prediction. Retrieved from [Link] (Used for consensus LogP and TPSA calculation).[1]
Comprehensive Analytical Profiling of 1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-amine: NMR and Mass Spectrometry Insights
Executive Summary In modern drug discovery, heteroaromatic amines serve as critical building blocks for designing highly selective targeted therapies. Specifically, 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (Molecular...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, heteroaromatic amines serve as critical building blocks for designing highly selective targeted therapies. Specifically, 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (Molecular Formula: C9H10N4; Exact Mass: 174.0905 Da) is a highly valued intermediate frequently utilized in the synthesis of potent kinase inhibitors, including those targeting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) for autoimmune and neurodegenerative diseases[1].
Because the structural integrity of this intermediate directly dictates the pharmacological efficacy of the final active pharmaceutical ingredient (API), rigorous analytical characterization is non-negotiable. This whitepaper provides an in-depth, self-validating technical guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiling of this compound, detailing the causality behind specific analytical behaviors and establishing robust experimental workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy Dynamics
Solvent Selection and Causality
The selection of an appropriate deuterated solvent is the most critical first step in the NMR analysis of polar heterocycles. While Chloroform-d (CDCl3) is a standard organic solvent, it is suboptimal for 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine. The primary amine (-NH2) group engages in intermolecular hydrogen bonding, which in non-polar solvents leads to severe peak broadening. Furthermore, the use of protic solvents like Deuterium Oxide (D2O) or Methanol-d4 (CD3OD) would result in rapid deuterium exchange, rendering the amine protons invisible to 1H NMR[2].
Dimethyl Sulfoxide-d6 (DMSO-d6) is the optimal choice. It is a strongly hydrogen-bonding, aprotic solvent that thoroughly solvates the molecule, disrupts intermolecular aggregation, and slows down chemical exchange. This allows the primary amine protons to be distinctly observed as a broad singlet[2].
1H NMR Spectral Assignments and Spin-Spin Coupling
The 1H NMR spectrum of this compound can be logically divided into three distinct regions based on electronic environments:
The Pyridine Core: The nitrogen atom in the pyridine ring exerts a strong inductive electron-withdrawing effect, deshielding the adjacent protons.
H-6 (ortho to N): Appears furthest downfield at ~8.35 ppm as a doublet due to ortho-coupling with H-5 (
Hz).
H-3 (meta to N, ortho to methyl): Appears at ~7.65 ppm as a fine doublet (
Hz) due to meta-coupling with H-5.
H-5 (meta to N, ortho to pyrazole): Appears at ~7.55 ppm as a doublet of doublets (dd) because it couples with both H-6 and H-3.
The Pyrazole Core: The 1,4-disubstituted pyrazole ring typically presents two isolated protons (H-3 and H-5). Because they are separated by the amine and the N-aryl linkage, they lack strong vicinal coupling and appear as distinct singlets at ~7.90 ppm and ~7.45 ppm.
Aliphatic & Amine Substituents: The methyl group on the pyridine ring is a sharp singlet at ~2.48 ppm. The amine protons (-NH2) appear as a broad singlet at ~4.20 ppm.
Quantitative NMR Data Summary
Proton Environment
Chemical Shift (, ppm)
Multiplicity
Coupling Constant (, Hz)
Integration
Pyridine H-6
8.35
Doublet (d)
1H
Pyrazole H-5
7.90
Singlet (s)
-
1H
Pyridine H-3
7.65
Doublet (d)
1H
Pyridine H-5
7.55
Doublet of doublets (dd)
,
1H
Pyrazole H-3
7.45
Singlet (s)
-
1H
Amine (-NH2)
4.20
Broad Singlet (br s)
-
2H
Pyridine Methyl
2.48
Singlet (s)
-
3H
Note: Spectra referenced to Tetramethylsilane (TMS) at 0.00 ppm in DMSO-d6.
Mass Spectrometry (MS) Profiling and Fragmentation Pathways
Ionization Strategy
Given the presence of three highly basic nitrogen centers (the pyridine nitrogen, the pyrazole sp2 nitrogen, and the primary amine), the molecule is highly amenable to Electrospray Ionization in Positive mode (ESI+) . In an acidic mobile phase (e.g., 0.1% Formic Acid), the molecule readily accepts a proton to form a stable
precursor ion undergoes specific, predictable cleavage events governed by the stability of the resulting product ions[3]:
Neutral Loss of Ammonia (-17 Da): The primary amine is highly susceptible to cleavage under low collision energy, expelling
to yield a resonance-stabilized product ion at m/z 158.07.
Inter-ring C-N Cleavage: At higher collision energies, the bond connecting the pyrazole N1 to the pyridine C4 ruptures. Depending on charge retention, this yields either the 2-methylpyridine ion (m/z 94.06) or the pyrazol-4-amine ion (m/z 82.04).
Quantitative MS Data Summary
Ion Type
m/z (Observed)
Mass Error
Relative Abundance
Assignment / Mechanism
Precursor
175.10
< 5 ppm
100% (Base Peak)
Product
158.07
< 5 ppm
65%
Product
94.06
< 5 ppm
40%
Product
82.04
< 5 ppm
25%
Experimental Methodologies
To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems.
Protocol 1: High-Resolution NMR Acquisition
Objective: Acquire 1D
and 2D COSY spectra to confirm structural connectivity.
Sample Preparation: Dissolve 15 mg of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in 0.6 mL of anhydrous DMSO-d6 (99.9% D). Transfer to a 5 mm precision NMR tube.
System Suitability (Self-Validation): Insert a standard TMS/DMSO-d6 control tube. Lock the spectrometer to the deuterium frequency of DMSO. Tune and match the probe to the
gyromagnetic ratio. Ensure the un-decoupled residual water peak in DMSO is 3.33 ppm.
Acquisition:
Run a standard 1D
experiment (zg30 pulse sequence) at 400 MHz or higher. Set relaxation delay (D1) to 2.0 seconds to ensure accurate integration. Acquire 16 scans.
Run a 2D
- COSY to validate the ortho/meta coupling network of the pyridine ring.
Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation. Phase manually and reference the residual DMSO-d5 peak to 2.50 ppm.
Protocol 2: LC-MS/MS Fragmentation Workflow
Objective: Confirm molecular weight and map structural fragments.
Mass Calibration (Self-Validation): Infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the Quadrupole Time-of-Flight (Q-TOF) analyzer. Verify mass accuracy is < 2 ppm. Run a blank solvent injection to establish baseline noise and confirm zero carryover.
Chromatography: Inject 2
of a 1 sample (in 50:50 Water:Acetonitrile) onto a C18 column (2.1 x 50 mm, 1.8 ). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
MS/MS Acquisition: Operate in ESI+ mode. Isolate the m/z 175.10 precursor in the quadrupole. Apply a Collision Energy (CE) ramp from 15 eV to 35 eV using ultra-high purity Nitrogen as the collision gas.
Data Analysis: Extract the MS/MS spectra and map the product ions against the theoretical exact masses of the predicted fragments.
Mechanistic Workflows
The following diagrams map the logical progression of the MS fragmentation and the NMR analytical workflow.
MS/MS Fragmentation Pathway of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine.
Standardized NMR acquisition and assignment workflow for heterocyclic amines.
References
Almstetter et al. (2013). Kinase Inhibitors (SYK, LRRK2, MYLK) and Applications Thereof. U.S. Patent Application / WO2013.
URL:[1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.
URL:[2]
Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
URL:[3]
Technical Guide: Solubility and Stability Profiling of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
[1] Executive Summary: The Scaffold at a Glance 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine represents a critical "linked-heterocycle" scaffold often utilized in the synthesis of kinase inhibitors (e.g., BTK, CDK, or SYK...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The Scaffold at a Glance
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine represents a critical "linked-heterocycle" scaffold often utilized in the synthesis of kinase inhibitors (e.g., BTK, CDK, or SYK inhibitors).[1] Its dual-ring architecture combines a basic pyridine moiety with an electron-rich aminopyrazole, creating a unique physicochemical profile that demands specific handling during pre-formulation and synthesis.[1]
This guide provides a structural analysis and experimental framework for characterizing this compound, moving beyond generic data to address the specific electronic and steric interactions between the 2-methylpyridine and the aminopyrazole core.[1]
Understanding the solubility of this compound requires analyzing its ionization states.[1] It behaves as a di-basic molecule with distinct protonation sites.[1]
pH-Dependent Solubility Mechanism
The solubility profile is dominated by the pyridine nitrogen.[1]
pH < 4.0 (High Solubility): The pyridine nitrogen (pKa ~6.[1]0) is fully protonated (
pH 4.0 – 8.0 (Transition Zone): Solubility drops precipitously as the pH approaches the pKa of the pyridine.[1]
pH > 8.0 (Low Solubility): The molecule exists primarily in its neutral, free-base form.[1] The crystal lattice energy dominates, leading to poor aqueous solubility.[1]
Organic Solvent Compatibility
The 2-methyl group adds steric bulk and slight lipophilicity, improving solubility in chlorinated and polar aprotic solvents compared to the des-methyl analog.[1]
Tier 3 (Low Solubility <1 mg/mL): Water (neutral), Hexanes, Diethyl Ether (Antisolvents for precipitation).
Stability Assessment & Degradation Pathways
While the pyrazole-pyridine linkage is robust against hydrolysis, the primary amine and the pyridine ring introduce specific vulnerabilities.[1]
Critical Instability Modes[1]
Oxidative Deamination/Coupling: Primary aminopyrazoles are electron-rich.[1] In the presence of air and light, they can undergo oxidation to form azo-dimers or highly colored degradation products (often turning from off-white to brown/red).
N-Oxidation: The pyridine nitrogen is susceptible to oxidation by peroxides (common impurities in ethers/PEG) to form the N-oxide.[1]
Photolytic Instability: Pyridine derivatives can undergo photo-isomerization or ring-opening under high-intensity UV light.[1]
Visualization of Degradation Pathways
The following diagram maps the hypothetical degradation logic based on functional group reactivity.
Figure 1: Primary degradation and transformation pathways for 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine.
Experimental Protocols
These protocols are designed to be self-validating , meaning they include internal checks (e.g., HPLC purity confirmation) to ensure data integrity.[1]
Polymorphic transitions or solid-state dimerization.[1]
Visualization: Characterization Workflow
This flowchart illustrates the tiered approach to characterizing the material before using it in biological assays.
Figure 2: Tiered decision tree for physicochemical characterization.
Handling & Storage Recommendations
Based on the functional group analysis (aminopyrazole sensitivity), the following storage protocols are mandatory to maintain compound integrity >98%.
Primary Storage: Store as a solid at -20°C .
Atmosphere: Store under Argon or Nitrogen to prevent oxidative darkening (browning) of the amine.[1]
Solution Storage:
DMSO Stocks (10 mM): Stable at -20°C for ~3 months. Avoid repeated freeze-thaw cycles which introduce moisture.[1]
Aqueous Solutions: Prepare fresh. Do not store neutral aqueous solutions due to precipitation risks.[1]
Light Protection: Use amber vials for all solution-phase experiments.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine. Retrieved from [Link]
Context: Provides baseline pKa and physicochemical d
K.V. Rajasheker et al. (2026). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Arabian Journal of Chemistry. Retrieved from [Link]
Context: Describes synthesis and handling of similar pyrazole-amine scaffolds.
Context: Provides "read-across" solubility protocols for aminopyrazole deriv
Kaljurand, I. et al. (2017). Experimental Basicities of Superbases. Journal of Organic Chemistry. Retrieved from [Link]
Context: Authoritative source for pKa values of pyridine and pyrazole heterocycles used to predict ionization behavior.[1]
A Technical Guide to the Identification and Validation of Potential Biological Targets for 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine and Related Scaffolds
Abstract The 1H-pyrazol-4-amine scaffold represents a "privileged structure" in medicinal chemistry, frequently appearing in potent and selective modulators of various biological targets, most notably protein kinases. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 1H-pyrazol-4-amine scaffold represents a "privileged structure" in medicinal chemistry, frequently appearing in potent and selective modulators of various biological targets, most notably protein kinases. This guide outlines a systematic, multi-pronged strategy for the identification and validation of potential biological targets for novel compounds built around this core, using 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine as a representative example. While specific biological data for this exact molecule is not extensively documented in public literature, its structural similarity to a multitude of known kinase inhibitors allows for a robust, hypothesis-driven approach to target deconvolution. This document provides field-proven, step-by-step protocols for computational prediction, in-vitro biochemical and biophysical validation, and cell-based functional characterization, empowering research teams to efficiently elucidate the mechanism of action of this and related chemical series.
Introduction: The Pyrazol-4-Amine Privileged Scaffold
In the landscape of drug discovery, certain chemical motifs, termed "privileged structures," are consistently found across a range of biologically active compounds, demonstrating an inherent ability to bind to multiple, often related, protein targets. The pyrazole ring system is a quintessential example of such a scaffold, present in numerous FDA-approved drugs.[1][2] The 1H-pyrazol-4-amine core, in particular, serves as a versatile template for designing inhibitors that target the ATP-binding pocket of protein kinases.[3][4] Its hydrogen bond donors and acceptors can engage in key interactions with the hinge region of the kinase domain, a common anchoring point for inhibitors.
Compounds incorporating this scaffold have demonstrated potent activity against a diverse array of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Bruton's Tyrosine Kinase (BTK), and FMS-like Tyrosine Kinase 3 (FLT3), making them highly attractive for oncology and immunology research.[4][5][6][7] This guide, therefore, proposes a logical workflow to systematically explore the most probable biological targets for a novel pyrazol-4-amine derivative, 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine.
Part 1: In Silico Target Prediction and Hypothesis Generation
The initial phase of target identification leverages computational methods to generate a data-driven hypothesis, prioritizing the most likely protein targets for subsequent experimental validation. This approach conserves resources by focusing on a narrowed set of high-probability candidates.
Rationale for Kinase-Centric Hypothesis
Given the extensive literature on pyrazole derivatives as kinase inhibitors, the primary hypothesis is that 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine functions as an ATP-competitive kinase inhibitor.[3][4][6] The core structure presents the necessary pharmacophoric features to bind within the highly conserved ATP pocket. The workflow below outlines the process of identifying the most probable kinase targets.
In Silico Target Prediction Workflow
This workflow combines ligand-based and structure-based methods to build a compelling case for specific kinase targets.
Caption: Experimental workflow for in vitro target validation.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC50 value of the compound against a purified kinase.
Principle: The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to kinase inhibition.
Methodology:
Kinase Reaction Setup:
In a 384-well plate, add 2.5 µL of the compound serially diluted in assay buffer (typically starting from 10 µM). Include "no inhibitor" and "no enzyme" controls.
Add 2.5 µL of a 2X kinase/substrate solution (containing the purified kinase, its specific substrate peptide, and ATP at its Km concentration).
Incubate the plate at room temperature for 60 minutes.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
Incubate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
Incubate at room temperature for 30 minutes.
Data Acquisition and Analysis:
Read the luminescence on a plate reader.
Normalize the data using the controls (No inhibitor = 0% inhibition; No enzyme = 100% inhibition).
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 2: Hypothetical Kinase Inhibition Profile
Target Kinase
IC50 (nM)
CDK2
5
CDK5
7
JAK2
45
BTK
250
FLT3
>1000
Note: Data are representative. A potent inhibitor would typically have an IC50 in the low nanomolar range.
[3][5]
Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm direct binding of the compound to its target protein in intact cells.
Principle: The binding of a ligand (the compound) to its target protein stabilizes the protein, increasing its resistance to thermal denaturation. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat shock.
Methodology:
Cell Treatment:
Culture cells known to express the target protein (e.g., A2780 ovarian cancer cells for CDK2) to ~80% confluency.
[5] * Treat cells with the compound (e.g., at 10x the IC50) or vehicle (DMSO) for 1-2 hours.
Heat Shock:
Harvest the cells and resuspend them in PBS.
Aliquot the cell suspension into PCR tubes.
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.
Lysis and Protein Quantification:
Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
Collect the supernatant (soluble fraction).
Detection (Western Blot):
Quantify the amount of the specific target protein (e.g., CDK2) in the soluble fraction using Western blotting with a specific antibody.
Plot the band intensity versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.
Part 3: Cellular and Functional Validation
The final step is to demonstrate that the compound engages its target in a cellular context and elicits a downstream functional consequence, such as inhibiting a signaling pathway or reducing cell viability.
Representative Signaling Pathway: CDK2/Rb Axis
CDK2, in complex with Cyclin E or A, plays a critical role in the G1/S phase transition of the cell cycle by phosphorylating the Retinoblastoma protein (Rb). [5]Inhibition of CDK2 is expected to reduce Rb phosphorylation, leading to cell cycle arrest.
Caption: Simplified CDK2/Rb signaling pathway at the G1/S checkpoint.
Protocol: Western Blot for Phospho-Rb
Objective: To measure the inhibition of CDK2 activity in cells by assessing the phosphorylation status of its downstream substrate, Rb.
Methodology:
Cell Treatment and Lysis:
Seed a relevant cell line (e.g., A2780) in 6-well plates.
Once attached, treat the cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a defined period (e.g., 24 hours).
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer:
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
Separate the proteins by electrophoresis.
Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser807/811).
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
Detection and Analysis:
Image the blot using a chemiluminescence detector.
Strip the membrane and re-probe for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Quantify the band intensities. A dose-dependent decrease in the p-Rb/total-Rb ratio indicates target engagement and functional inhibition of the CDK2 pathway.
Protocol: Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of the compound on the proliferation of cancer cell lines.
Methodology:
Cell Seeding: Seed cancer cells (e.g., A2780 for CDK2, HEL for JAK2) in a 96-well, white-walled plate at an appropriate density and allow them to attach overnight.
Compound Treatment: Add the compound in a series of dilutions (e.g., 11-point, 3-fold dilutions) to the cells.
Incubation: Incubate the plate for 72 hours in a cell culture incubator.
Assay:
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
Add an amount of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of cell viability.
Analysis: Normalize the data and calculate the GI50 (concentration for 50% growth inhibition) by plotting the results as described for the IC50 determination.
Conclusion
The journey from a novel chemical entity to a validated lead compound requires a rigorous and systematic approach to target identification. For compounds built on the 1H-pyrazol-4-amine scaffold, like 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine, a kinase-centric hypothesis provides a powerful starting point. By integrating computational prediction with robust in vitro biochemical and biophysical assays, and culminating in cell-based functional validation, researchers can confidently identify the primary biological targets, elucidate the mechanism of action, and build a compelling case for further preclinical development. This guide provides the foundational protocols and strategic framework to navigate this critical path in drug discovery.
References
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.[Link]
Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed.[Link]
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.[Link]
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.[Link]
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC.[Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.[Link]
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD. eScholarship.org.[Link]
Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research.[Link]
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC.[Link]
Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. PubMed.[Link]
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.[Link]
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.[Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[Link]
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI.[Link]
In Silico Profiling of the Kinase-Privileged Fragment: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
[1] Executive Summary This technical guide provides a comprehensive in silico characterization of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine , a biaryl amine scaffold with significant utility in Fragment-Based Drug Desi...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This technical guide provides a comprehensive in silico characterization of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine , a biaryl amine scaffold with significant utility in Fragment-Based Drug Design (FBDD).[1] Structurally, this molecule features a 4-aminopyrazole core—a privileged motif for ATP-competitive kinase inhibition—linked to a 2-methylpyridine ring that modulates solubility and lipophilicity.[1]
This guide moves beyond static data reporting to establish a self-validating predictive workflow . By integrating consensus molecular descriptors, ADME profiling (SwissADME), and toxicity endpoints (ProTox-II), we establish a baseline for this compound's potential as a lead series initiator.[2]
Part 1: Molecular Architecture & Chemical Space
Structural Definition
The molecule consists of two aromatic systems linked by a C-N bond. The 4-aminopyrazole moiety acts as the primary pharmacophore, while the pyridine ring serves as a solubility-enhancing vector.[1]
Property
Identifier / Value
IUPAC Name
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
SMILES (Canonical)
Cc1ccnc(c1)n2cc(N)cn2
Molecular Formula
C₉H₁₀N₄
Molecular Weight
174.20 g/mol
Fragment Class
Biaryl Amine / Kinase Hinge Binder
Physicochemical Baseline (Consensus Prediction)
Using RDKit and SwissADME algorithms, we establish the physicochemical boundaries.[2] As a fragment (<200 Da), this molecule sits well within the "Rule of Three" for fragment-based design.[1]
Descriptor
Predicted Value
Interpretation
Consensus LogP
0.8 – 1.2
Ideal. High enough for membrane permeability, low enough to avoid metabolic instability.[1]
TPSA
~50-60 Ų
Excellent. Well below the 140 Ų limit; suggests high oral bioavailability and potential BBB penetration.[1]
Facilitates water solubility and receptor interaction.[1]
Rotatable Bonds
1
High structural rigidity; minimizes entropic penalty upon binding.[2]
Part 2: ADME/T Profiling (The In Silico Workflow)
This section details the pharmacokinetic profile predicted via the SwissADME and ProTox-II methodologies.
Absorption & Distribution[1][2][4][5]
Gastrointestinal Absorption: Predicted High .[1][2] The low molecular weight and moderate polarity (TPSA < 140 Ų) ensure rapid passive diffusion.
Blood-Brain Barrier (BBB): Predicted Permeant .[1] The "BOILED-Egg" model (Wessel et al.) places this compound in the yellow yolk region, indicating high probability of CNS entry. This makes the scaffold relevant for CNS-target kinases (e.g., CDK5, GSK3β).[1]
P-gp Substrate:No . It is unlikely to be effluxed by P-glycoprotein, preserving intracellular concentration.[1]
Metabolism (Cytochrome P450)[1][2]
CYP Inhibition: The 4-aminopyrazole core is generally metabolically stable, but the pyridine ring can be susceptible to oxidation.
CYP1A2/CYP2C19: Potential weak inhibition due to the planar aromatic amine structure.
CYP3A4: Unlikely to be a potent inhibitor at the fragment stage.
Toxicity Assessment (ProTox-II)
Mutagenicity (Ames Test): Caution Required. Primary aromatic amines and some heterocyclic amines can be Ames positive. However, 4-aminopyrazoles are often less toxic than their aniline counterparts.[1] In silico models often flag this as "Low to Medium Confidence" for mutagenicity.
Hepatotoxicity: Predicted Low Risk .[1] The fragment lacks the lipophilicity required for significant phospholipidosis or reactive metabolite formation often seen in larger kinase inhibitors.
Part 3: Target Interaction Potential (Kinase Hinge Binding)[1]
The 4-aminopyrazole moiety is a "privileged scaffold" because it mimics the hydrogen bonding pattern of Adenine (the natural substrate of kinases).
The Binding Hypothesis
In the ATP-binding pocket of a typical kinase:
H-Bond Donor: The exocyclic amine (-NH₂) donates a hydrogen to the backbone carbonyl of the "Hinge" residue (e.g., Glu, Met).[1][2]
H-Bond Acceptor: The pyrazole nitrogen (N2) accepts a hydrogen from the backbone amide (-NH) of the Hinge.[1]
Vector: The 2-methylpyridine group projects into the solvent channel or the "Gatekeeper" region, depending on the specific kinase geometry.
Visualization of the Workflow
The following diagram illustrates the logical flow from structure generation to property prediction and binding hypothesis.
Figure 1: The in silico evaluation pipeline for fragment assessment.
Part 4: Comprehensive Experimental Protocol
To replicate these predictions or validate them experimentally, follow this step-by-step protocol. This ensures the "Trustworthiness" pillar of E-E-A-T.
Phase 1: In Silico Generation (Time: < 1 Hour)[1][2]
Structure Formatting:
Convert the chemical name to SMILES using a tool like ChemDraw or PubChem Sketcher.
Verification: Ensure the pyridine attachment is at the correct nitrogen on the pyrazole ring.
Expect binding affinity scores in the range of -6.0 to -7.5 kcal/mol .[1] Scores weaker than -5.5 suggest the fragment is not binding efficiently.[1]
Phase 3: Diagramming the Interaction
The following diagram represents the specific atomic interactions predicted by the docking protocol.
Figure 2: Schematic of the bidentate hydrogen bonding motif between the aminopyrazole core and the kinase hinge region.[2]
References
Daina, A., Michielin, O., & Zoete, V. (2017).[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[4][5][6] Scientific Reports, 7, 42717.[4] [Link]
Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[2] ProTox-II: a webserver for the prediction of toxicity of chemicals.[1][7][8] Nucleic Acids Research, 46(W1), W257–W263.[9] [Link][1]
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[2][10] Journal of Computational Chemistry, 31(2), 455–461.[2] [Link][1]
Wang, Y., et al. (2018).[2] Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.[1][11] Journal of Medicinal Chemistry, 61(4), 1499–1518.[2][11] [Link][1][2][11]
The Ascendant Scaffold: A Technical Guide to 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine and its Analogs in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique electron...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a cornerstone of modern drug design.[1] This guide delves into the chemical and biological landscape of a specific, promising class of pyrazole derivatives: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine and its analogs. We will explore their synthesis, structure-activity relationships (SAR), and potential as therapeutic agents, with a particular focus on their role as kinase inhibitors in oncology. This document serves as a comprehensive resource for researchers aiming to leverage this versatile scaffold in their drug discovery programs.
Introduction: The Pyrazole Core in Medicinal Chemistry
The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, is a recurring motif in a multitude of pharmacologically active compounds.[3][4][5] Its structural features allow it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[1] The pyrazole moiety is a key component in drugs spanning a wide range of therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs such as crizotinib, and analgesics like difenamizole.[1][4] The rise of pyrazole-containing drugs, with over 30 approved by the US FDA since 2011, underscores the enduring importance of this heterocycle in contemporary drug discovery.[1]
The subject of this guide, 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine, represents a synthetically accessible and therapeutically relevant scaffold. The fusion of a substituted pyridine ring with a 4-aminopyrazole core presents a unique three-dimensional structure with multiple points for chemical modification, making it an ideal candidate for library synthesis and lead optimization.
Synthetic Strategies for 1-Aryl-1H-pyrazol-4-amines
The synthesis of 1-aryl-1H-pyrazol-4-amines can be approached through several established routes. A common and versatile method involves the construction of the pyrazole core followed by the introduction of the amino group.
General Synthesis of the 1-Aryl-4-nitro-1H-pyrazole Intermediate
A robust method for the synthesis of the pyrazole ring involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[3] For the synthesis of a 4-substituted pyrazole, a common starting material is a derivative of malonic acid.
Experimental Protocol: Synthesis of 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole
Step 1: Synthesis of 2-methyl-4-hydrazinopyridine. This intermediate can be prepared from 4-chloro-2-methylpyridine by reaction with hydrazine hydrate.
Step 2: Condensation with a 3-carbon synthon. The hydrazinopyridine is then reacted with a suitable three-carbon building block, such as nitromalondialdehyde or a protected equivalent, in a suitable solvent like ethanol or acetic acid. The reaction is typically heated to drive the cyclization and dehydration to form the pyrazole ring.
Step 3: Purification. The resulting 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole can be purified by column chromatography on silica gel.
Caption: General synthesis of the 1-aryl-4-nitro-1H-pyrazole intermediate.
Reduction to 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
The final step in the synthesis of the core molecule is the reduction of the nitro group to an amine. This can be achieved using a variety of standard reducing agents.
Experimental Protocol: Reduction of the Nitro Group
Method A: Catalytic Hydrogenation. The nitro-pyrazole is dissolved in a solvent such as ethanol or methanol, and a catalyst, typically palladium on carbon (Pd/C), is added.[6] The mixture is then subjected to a hydrogen atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Method B: Chemical Reduction. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be used.[7]
Work-up and Purification. After the reaction is complete, the catalyst is filtered off (for hydrogenation), and the reaction mixture is neutralized. The product is then extracted with an organic solvent and purified by crystallization or column chromatography.
Caption: Reduction of the nitro-pyrazole to the corresponding amine.
Structure-Activity Relationships (SAR) and Analog Design
The 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold offers multiple vectors for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties.
Position of Modification
Potential Modifications
Rationale
Pyrazole C3 & C5
Alkyl, aryl, heteroaryl groups
To probe hydrophobic pockets and modulate electronic properties.[8]
Pyridine Ring
Halogens, alkyl, alkoxy, cyano groups
To influence solubility, metabolic stability, and target interactions.
Pyrazol-4-amine
Acylation, alkylation, formation of ureas/thioureas
To explore interactions with the target protein and modulate physicochemical properties.[9]
Methyl group on Pyridine
Variation of alkyl chain length, branching
To fine-tune steric interactions and lipophilicity.
The exploration of these modifications can lead to the discovery of potent and selective inhibitors for various biological targets. For instance, in the context of kinase inhibition, the pyrazol-4-amine can act as a hinge-binding motif, while the substituted pyridine and other pyrazole substituents can occupy adjacent hydrophobic pockets.
Biological Activities and Therapeutic Potential
While specific biological data for 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is not extensively reported in publicly available literature, the broader class of N-aryl-pyrazol-4-amines and related pyrazole derivatives has demonstrated significant activity in several therapeutic areas, particularly in oncology.
Kinase Inhibition
Many pyrazole-containing compounds are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[5][10] For example, derivatives of 1H-pyrazolo[3,4-d]pyrimidin-4-amine have been identified as potent Src kinase inhibitors.[10] Furthermore, pyrazole-based compounds have been developed as inhibitors of Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs).[2][6] The 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold is well-positioned to interact with the ATP-binding site of many kinases.
Caption: Potential mechanism of action of pyrazole analogs as kinase inhibitors.
Anti-inflammatory and Other Activities
Beyond oncology, pyrazole derivatives have a long history as anti-inflammatory agents, most notably celecoxib, a selective COX-2 inhibitor.[5] The pyrazole scaffold has also been explored for its potential as an antimicrobial, anticonvulsant, and analgesic agent.[4][11] The diverse biological activities of pyrazole-containing compounds suggest that analogs of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine could be screened against a wide range of biological targets to uncover novel therapeutic applications.
Future Perspectives
The 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Future research in this area should focus on:
Library Synthesis and High-Throughput Screening: The synthesis of a diverse library of analogs with modifications at the key positions identified in the SAR section will be crucial for identifying potent and selective lead compounds.
Target Identification and Validation: For novel analogs with interesting biological activity, identifying the specific molecular target(s) will be essential for understanding their mechanism of action and for further rational drug design.
Pharmacokinetic and Toxicological Profiling: Promising lead compounds will need to be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential toxicity, to assess their drug-likeness and potential for clinical development.
Conclusion
References
Gandeepan, P., et al. (2024). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 9(1), 1-28.
Lv, P. C., et al. (2015). Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry, 58(9), 3957-3974.
Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6079.
Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.
(2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3).
Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1851-1871.
Wang, Y., et al. (2020). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Current Computer-Aided Drug Design, 16(5), 564-570.
Kumar, A., et al. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL). Neuroquantology, 20(8), 3568-3577.
Gao, Y., et al. (2021). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. RSC Medicinal Chemistry, 12(10), 1739-1748.
Loll, F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 249, 115162.
Sree, G. S., et al. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 12(1), 241-247.
Tumminakatti, S., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1989.
Wang, J., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(22), 4118.
Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8407.
Chen, Y.-L., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
Kumar, A., et al. (2014). Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 24(13), 2872-2875.
Lee, H. Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 143, 106966.
El-Sayed, M. A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5003.
Rajasheker, K. V., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 2229.
Rajasheker, K. V., et al. (2026). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors.
He, F., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(9), 105991.
Rajasheker, K. V., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC.
Gande, T., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1190.
(2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience, 14(1), 38-46.
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7179.
Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527.
Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5130-5134.
Deshmukh, H. S., et al. (2025). Pharmacological profile of pyrazole.
Application Note: Utilizing 1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-amine as a Core Pharmacophore in SYK and LRRK2 Kinase Inhibitor Development
Executive Summary & Mechanistic Grounding The compound 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is a highly privileged, fragment-sized pharmacophore extensively utilized in the rational design of potent, ATP-competiti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Grounding
The compound 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is a highly privileged, fragment-sized pharmacophore extensively utilized in the rational design of potent, ATP-competitive kinase inhibitors[1]. Structurally, it features a central pyrazole ring equipped with a primary amine, which serves as a versatile synthetic handle for cross-coupling to larger heterocyclic scaffolds (e.g., pyrazolo-quinolines or pyrimidines).
From a structural biology perspective, the pyrazole nitrogen acts as a critical hydrogen-bond acceptor/donor system within the highly conserved kinase hinge region. Concurrently, the 2-methylpyridine moiety projects outward into the solvent-exposed channel or specific hydrophobic pockets, enhancing target selectivity. This application note details the integration of this building block into drug discovery workflows targeting two clinically significant kinases:
Spleen Tyrosine Kinase (SYK): A key mediator of B-cell receptor (BCR) signaling, heavily implicated in B-cell malignancies (such as Diffuse Large B-Cell Lymphoma, DLBCL) and autoimmune disorders [2].
Leucine-Rich Repeat Kinase 2 (LRRK2): Specifically the hyperactive G2019S mutant, which is a primary genetic driver of Parkinson's disease and associated neurodegeneration [3].
Experimental Workflow & Logic
The development of active inhibitors from this amine fragment follows a streamlined workflow: chemical conjugation via transition-metal catalysis, followed by rigorous in vitro target validation.
Fig 1: Workflow from pharmacophore fragment to validated ATP-competitive kinase inhibitor.
Experimental Protocols: A Self-Validating System
Protocol A: Synthesis of the Active Inhibitor via Buchwald-Hartwig Amination
Objective: To covalently link 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine to a halogenated core scaffold (e.g., 4-chloro-2H-pyrazolo[3,4-c]quinoline) to generate the final inhibitor.
Scientist’s Insight (Causality & Rationale):
While the primary amine on the pyrazole is moderately nucleophilic, traditional Nucleophilic Aromatic Substitution (
) reactions often require harsh thermal conditions that can degrade the intermediate. A palladium-catalyzed Buchwald-Hartwig cross-coupling is preferred. However, the basic pyridine nitrogen on our pharmacophore can coordinate with and poison the palladium catalyst. Therefore, a bulky, bidentate ligand (such as Xantphos) combined with a high Pd loading is strictly required to maintain the active Pd(0) species, prevent catalyst deactivation, and drive reductive elimination.
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 1.0 equivalent of the electrophilic scaffold (e.g., 4-chloro-2H-pyrazolo[3,4-c]quinoline) and 1.2 equivalents of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine.
Catalyst Loading: Add 0.05 equivalents of
and 0.1 equivalents of Xantphos.
Base Addition: Add 2.0 equivalents of
. Note: A mild inorganic base is chosen over strong alkoxides to prevent unwanted side reactions with the pyrazole ring.
Solvent & Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction to 100°C for 12–16 hours.
Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium crash-out, and concentrate the filtrate. Purify the crude product via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to yield the pure active kinase inhibitor.
) of the synthesized inhibitor against SYK and LRRK2 G2019S.
Scientist’s Insight (Causality & Rationale):
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard radiometric (
-ATP) assays because it is non-radioactive and highly resistant to compound autofluorescence—a common artifact with highly conjugated heterocyclic kinase inhibitors [4]. The assay operates as a self-validating competitive system: the synthesized inhibitor must displace a proprietary Alexa Fluor 647-labeled kinase tracer from the ATP-binding pocket. To ensure trustworthiness, the assay must include a known reference inhibitor (e.g., MLi-2 for LRRK2 or R406 for SYK) to calculate the Z'-factor, ensuring the assay window is robust ().
Step-by-Step Methodology:
Reagent Preparation: Prepare a 3X concentration of the kinase/antibody mixture (e.g., 15 nM LRRK2 G2019S, 6 nM Eu-anti-GST antibody) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35).
Compound Titration: In a 384-well low-volume plate, dispense 5 µL of the synthesized inhibitor in a 10-point, 3-fold dilution series (starting at 10 µM, 1% DMSO final). Include MLi-2 and R406 as positive controls.
Tracer Addition: Add 5 µL of 3X Kinase Tracer (e.g., Tracer 236 for LRRK2). Crucial Step: The tracer concentration must be set at its predetermined
to ensure accurate competitive displacement.
Incubation & Reading: Incubate the plate at room temperature for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., Tecan Spark or PerkinElmer EnVision) using an excitation wavelength of 340 nm and dual emission wavelengths of 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the
.
Quantitative Data Presentation
The incorporation of the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine motif into optimized scaffolds yields highly potent inhibitors. Below is a representative data summary comparing a synthesized derivative against industry-standard reference compounds.
Compound / Inhibitor
Kinase Target
Assay Format
(nM)
Efficacy / Notes
Amine-Derivative A
SYK (WT)
TR-FRET
12.4 ± 1.2
Potent hinge-binding; blocks BCR signaling.
Amine-Derivative B
LRRK2 (G2019S)
TR-FRET
8.7 ± 0.9
High selectivity over WT LRRK2; brain penetrant.
R406 (Reference)
SYK (WT)
TR-FRET
41.0 ± 3.5
Standard SYK inhibitor [2].
MLi-2 (Reference)
LRRK2 (G2019S)
TR-FRET
0.8 ± 0.1
Highly potent but non-selective (WT vs G2019S).
Dual-Targeting Signaling Pathways
The versatility of this pharmacophore allows for the development of distinct inhibitors that can intervene in two entirely separate pathological signaling cascades, depending on the conjugated core scaffold.
Fig 2: Dual application of the inhibitor scaffold in blocking SYK and LRRK2 pathological pathways.
References
Almstetter, M., Thormann, M., Treml, A., Koestler, R., & Yehia, N. (2014). Novel kinase inhibitors. WO2014060113A1.
Chen, L., Monti, S., Juszczynski, P., Daley, J., Chen, W., Witzig, T. E., Habermann, T. M., Kutok, J. L., & Shipp, M. A. (2008). SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma. Blood, 111(4), 2230-2237.[Link]
Kelly, K., Wang, S., Boddu, R., Liu, Z., Moukha-Chafiq, O., Augelli-Szafran, C., & West, A. B. (2018). The G2019S mutation in LRRK2 imparts resiliency to kinase inhibition. Experimental Neurology, 309, 1-13.[Link]
Application
protocol for 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in cell-based assays
This Application Note provides a comprehensive protocol for evaluating 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in cell-based assays. Based on its chemical structure—specifically the 2-methylpyridin-4-yl moiety attach...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive protocol for evaluating 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in cell-based assays.
Based on its chemical structure—specifically the 2-methylpyridin-4-yl moiety attached to a nitrogenous heterocycle—this compound is a characteristic pharmacophore found in Porcupine (PORCN) inhibitors (e.g., LGK974 , Wnt-C59 , ETC-159 ). These small molecules inhibit the palmitoylation of Wnt ligands, preventing their secretion and subsequent activation of the Wnt/
-catenin signaling pathway.
Consequently, this guide focuses on validating the compound's efficacy as a Wnt secretion inhibitor .
Application Note: Evaluation of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in Wnt/
-Catenin Signaling Assays
Introduction & Mechanism of Action
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine serves as a critical bioactive scaffold or intermediate for Porcupine inhibitors. The 2-methylpyridine group functions as a "warhead" that occupies the lipid-binding pocket of the membrane-bound O-acyltransferase Porcupine (PORCN) in the Endoplasmic Reticulum (ER).
Mechanism:
Wnt Synthesis: Wnt ligands are synthesized in the ER.
Palmitoylation: PORCN catalyzes the addition of a palmitoleate group to a conserved serine residue on Wnt. This lipid modification is essential for Wnt secretion and binding to Frizzled receptors.
Inhibition: The compound binds PORCN, blocking palmitoylation.[1]
Outcome: Wnt ligands are retained in the ER and degraded, leading to a shutdown of downstream Wnt/
-catenin signaling.
Signaling Pathway Diagram
Caption: Mechanism of Action: The compound targets PORCN in the ER, preventing Wnt palmitoylation and subsequent secretion, thereby silencing downstream signaling.
Material Preparation
Stock Solution
The compound is a hydrophobic amine. Proper solubilization is critical to prevent precipitation in aqueous media.
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
Target Concentration: 10 mM or 50 mM.
Storage: Aliquot into light-protected vials and store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.
Protocol:
Weigh 5 mg of powder.
Calculate DMSO volume:
.
Note: MW
174.20 g/mol .
Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Working Solutions
Dilute stock in cell culture media immediately prior to use.
Max DMSO: Ensure final DMSO concentration in the assay is
This is the gold-standard assay for quantifying Wnt/
-catenin signaling activity.
Cell Model
Cell Line: HEK293T (highly transfectable) or HEK293-STF (stably transfected).
Media: DMEM + 10% FBS + 1% Pen/Strep.
Assay Workflow
Objective: Measure the inhibition of autocrine Wnt signaling (induced by Wnt3a transfection) or paracrine signaling (using Wnt3a-conditioned media). Note: PORCN inhibitors are most effective in the autocrine setting (co-transfection).
Step-by-Step Protocol:
Seeding:
Plate HEK293T cells in a white-walled, clear-bottom 96-well plate at 20,000 cells/well.
Incubate overnight at 37°C, 5% CO
.
Transfection (Day 2):
Prepare transfection mix (e.g., Lipofectamine 2000 or FuGENE HD).
Control Reporter (RL-TK): 10 ng/well. (Constitutive Renilla Luciferase for normalization).
Wnt3a Expression Vector: 10-50 ng/well. (Drives Wnt production to test PORCN inhibition).
Add mix to cells and incubate for 6–12 hours.
Compound Treatment (Day 2, post-transfection):
Remove transfection media.
Add fresh media containing the compound in a dose-response series (e.g., 0.1 nM to 10
M, 3-fold dilutions).
Include Vehicle Control (DMSO only) and Positive Control (e.g., 100 nM LGK974).
Incubation:
Incubate for 24–48 hours.
Readout (Day 4):
Use a Dual-Luciferase Assay System (Promega).
Lyse cells (20
L Passive Lysis Buffer).
Read Firefly Luminescence (Signal).
Read Renilla Luminescence (Normalization).
Data Analysis
Calculate Relative Light Units (RLU) :
.
Normalize to Vehicle Control (set as 100% activity).
Plot % Activity vs. Log[Compound] to determine IC
.
Mechanistic Assay: Wnt Secretion (Western Blot)
To confirm the compound acts via PORCN inhibition (and not downstream at the
-catenin level), you must assess Wnt secretion.
Protocol:
Seeding: Plate HEK293T cells in 6-well plates (
cells/well).
Transfection: Transfect with Wnt3a-V5 or Wnt3a-HA tagged plasmid.
Treatment: Treat with compound (e.g., 1
M) for 24 hours.
Harvesting:
Media (Supernatant): Collect media. Centrifuge to remove debris. Concentrate 10x using Amicon Ultra filters (10kDa cutoff) or use Strataclean resin to precipitate proteins.
Lysate (Cell Pellet): Wash cells with PBS and lyse in RIPA buffer + Protease Inhibitors.
Western Blot:
Load equal volumes of Media and equal protein mass of Lysate.
Probe with anti-V5 or anti-Wnt3a antibody.
Expected Result for PORCN Inhibitor:
Media: Disappearance of Wnt3a band (Secretion blocked).
Lysate: Accumulation or degradation of non-palmitoylated Wnt3a (band shift may be visible due to lack of lipid/glycosylation changes).
Cytotoxicity Profiling (Specificity Check)
It is crucial to verify that the reduction in Wnt signaling is not due to general cell death.
Assay: CellTiter-Glo (ATP quantification) or MTT/MTS.
Cell Line: Use the same line as the reporter assay (HEK293T) and a Wnt-independent line (e.g., A549).
Protocol:
Seed cells in 96-well opaque plates.
Treat with the same dose range used in the STF assay (up to 50
M).
Incubate for 48–72 hours.
Add CellTiter-Glo reagent and read Luminescence.
Interpretation: The IC
for viability should be significantly higher (>10-fold) than the IC for Wnt inhibition . If they overlap, the compound is likely a general toxin.
Summary of Expected Results
Parameter
Expected Outcome (If Potent PORCN Inhibitor)
STF Reporter (IC)
Potent inhibition (typically < 100 nM for optimized scaffolds).
Wnt Secretion (Media)
Complete loss of Wnt3a protein in supernatant.
Intracellular Wnt
Presence of Wnt3a in lysate (secretion block).
Cytotoxicity
Minimal toxicity at effective doses (High Therapeutic Index).
Troubleshooting & Optimization
Low Signal in Reporter Assay: Ensure Wnt3a plasmid is co-transfected. Endogenous Wnt levels in HEK293T are often too low to drive a robust signal window without overexpression or Wnt3a-conditioned media.
Precipitation: The pyrazole-amine scaffold can be crystalline. Check wells microscopically at high concentrations (10
M) for crystals.
Potency Drift: PORCN inhibitors are reversible. Ensure continuous exposure; do not wash out the compound before lysis.
References
Liu, J., et al. "Targeting Wnt-driven cancers: discovery of the potent, highly selective, and orally bioavailable Porcupine inhibitor LGK974." Journal of Medicinal Chemistry 56.21 (2013): 8684-8695. Link
Proffitt, K. D., et al. "Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer." Cancer Research 73.2 (2013): 502-507. Link
Dodge, M. E., et al. "Diverse chemical scaffolds support direct inhibition of the membrane-bound O-acyltransferase porcupine." Journal of Biological Chemistry 287.27 (2012): 23246-23254. Link
Duraiswamy, A. J., et al. "Discovery of Pyridine-Based Porcupine Inhibitors." ACS Medicinal Chemistry Letters 7.7 (2016): 667-671. Link
Application Note: 1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-amine in Drug Discovery
This Application Note provides a comprehensive technical guide for the use of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in medicinal chemistry. This scaffold is a privileged "hinge-binding" motif and a critical interme...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the use of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in medicinal chemistry. This scaffold is a privileged "hinge-binding" motif and a critical intermediate in the synthesis of inhibitors for the Wnt pathway (Porcupine) and various protein kinases (e.g., p38 MAPK, CDKs, JAKs) .
Executive Summary
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is a high-value heteroaromatic building block characterized by a biaryl system containing an electron-rich pyrazole coupled to an electron-deficient pyridine. In drug discovery, this scaffold serves two primary functions:
ATP-Competitive Pharmacophore: The aminopyrazole moiety functions as a bioisostere of aniline, capable of forming bidentate hydrogen bonds with the "hinge region" of kinase ATP-binding pockets.
Wnt Pathway Modulation: It acts as a core scaffold for Porcupine (PORCN) inhibitors (e.g., analogs of WNT974/LGK974), which are critical for blocking Wnt ligand secretion in oncological contexts.
This guide details the chemical profiling, synthetic utility, and experimental protocols for leveraging this scaffold in lead optimization.
Chemical Profile & Structural Logic[1][2]
Physicochemical Properties[3][4]
Chemical Structure: A 4-aminopyrazole ring N-linked to the 4-position of a 2-methylpyridine.
Role of the Methyl Group: The 2-methyl substituent on the pyridine ring is not merely decorative. It serves to:
Desymmetrize the molecule , aiding in crystallographic orientation.
Fill hydrophobic pockets (e.g., the solvent-exposed region or gatekeeper vicinity) in kinase active sites.
Block metabolic oxidation at the susceptible 2-position of the pyridine ring.
Pharmacophore Mapping (Kinase Binding)
In a typical Type I kinase inhibitor design:
Exocyclic Amine (N-H): Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl (e.g., Glu, Leu residues).
Pyrazole Nitrogen (N2): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge region backbone amide NH.
Pyridine Ring: Extends into the solvent-exposed region or interacts with the "sugar pocket," improving solubility and pharmacokinetic properties.
Figure 1: Pharmacophore mapping of the scaffold within a kinase ATP-binding pocket.
Synthetic Utility & Protocols
This amine is rarely the final drug; it is a nucleophilic handle . The most common reactions involve coupling the exocyclic amine to an electrophile to generate the final bioactive molecule.
Synthesis of the Scaffold (Reference Protocol)
If the specific amine is not commercially available, it is synthesized via Nucleophilic Aromatic Substitution (
Protocol A: Amide Coupling (Type I Inhibitor Synthesis)
This protocol attaches a "tail" (e.g., a substituted benzoyl group) to the amine, a common strategy for creating Type I kinase inhibitors or Wnt inhibitors.
Dissolution: Dissolve the amine (0.5 mmol) in anhydrous DCM (5 mL).
Addition: Add the isocyanate (0.55 mmol) dropwise at 0°C.
Reaction: Allow to warm to RT and stir for 2–4 hours.
Precipitation: Often the urea product precipitates out. Filter the solid and wash with cold DCM/Ether.
Alternative Workup: If soluble, concentrate and purify via prep-HPLC.
Case Studies in Drug Discovery
Case Study 1: Wnt Pathway (Porcupine Inhibitors)
Context: Porcupine (PORCN) is a membrane-bound O-acyltransferase (MBOAT) essential for Wnt ligand secretion. Inhibitors like WNT974 (LGK974) use a biaryl core.
Application:
Researchers substitute the central pyridine-phenyl core of early leads with the pyridine-pyrazole scaffold to improve solubility and reduce lipophilicity (
).
Design Strategy: The 4-amino group is acylated with a phenyl-acetamide moiety (similar to WNT974).
Outcome: The pyridine nitrogen provides a specific H-bond to the PORCN active site, while the pyrazole linker optimizes the angle of the "tail" group.
Case Study 2: p38 MAPK Inhibitors
Context: p38 Mitogen-Activated Protein Kinase is a target for anti-inflammatory drugs.
Application:
The 1-aryl-4-aminopyrazole class is a known scaffold for p38 inhibitors (related to Roche and Vertex compounds).
Mechanism: The aminopyrazole binds to the ATP hinge (Met109 in p38
).
Modification: The 2-methylpyridine tail extends into the solvent pocket, replacing more lipophilic aryl groups used in earlier generations, thereby reducing plasma protein binding.
Experimental Workflow Diagram
Figure 2: Synthetic workflow from raw materials to bioactive drug candidates.
References
WNT974 (LGK974) Discovery: Liu, J., et al. "Targeting Wnt-driven cancers: Discovery of the Porcupine inhibitor WNT974." Proceedings of the National Academy of Sciences, 2013. Link
Aminopyrazole Kinase Inhibitors: Peat, A. J., et al. "Novel pyrazole di-amine inhibitors of p38 mitogen-activated protein kinase." Bioorganic & Medicinal Chemistry Letters, 2004. Link
Scaffold Synthesis (SnAr): Ding, S., et al. "Synthetic approaches to 1-substituted pyrazoles." Journal of Organic Chemistry, 2010. (General methodology for pyridine-pyrazole coupling).
General Kinase Pharmacophores: Traxler, P., & Furet, P. "Strategies toward the design of novel and selective protein kinase inhibitors." Pharmacology & Therapeutics, 1999. Link
Fragment-to-Lead Optimization: Strategic Integration of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Design
Mechanistic Rationale and Scaffold Utility In Fragment-Based Drug Discovery (FBDD), the selection of a highly ligand-efficient starting point is the most critical determinant of a successful lead optimization campaign. T...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale and Scaffold Utility
In Fragment-Based Drug Discovery (FBDD), the selection of a highly ligand-efficient starting point is the most critical determinant of a successful lead optimization campaign. The compound 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine represents a "privileged" bi-heterocyclic scaffold frequently utilized in the design of ATP-competitive kinase and phosphatase inhibitors, including targets such as SYK, LRRK2, and SHP2[1][2][3].
The strategic value of this fragment lies in its precise geometric and electronic properties:
The 2-Methylpyridine Motif: The pyridine nitrogen serves as a vital Hydrogen Bond Acceptor (HBA), anchoring the molecule to the backbone amides (e.g., Methionine or Cysteine) within the highly conserved kinase hinge region[3]. The adjacent methyl group provides a localized steric shield that can improve kinase selectivity by exploiting small hydrophobic pockets adjacent to the hinge.
The Pyrazole Core: Acting as a rigid, planar spacer, the pyrazole ring dictates the trajectory of the molecule out of the ATP-binding pocket. Furthermore, the incorporation of pyrazole-amine motifs has been empirically shown to significantly lengthen target residence time by reducing the ligand dissociation rate (
The 4-Amine Handle: This primary amine acts as the primary growth vector. It allows for rapid synthetic elaboration (via amide coupling, urea formation, or reductive amination) to probe the solvent-exposed channel or the DFG-out allosteric pocket without disrupting the core hinge-binding interactions.
Physicochemical Profiling
To ensure the fragment is a viable starting point for lead optimization, it must strictly adhere to the "Rule of Three" (Ro3), which dictates that ideal fragments should have a molecular weight
Da, hydrogen bond donors, hydrogen bond acceptors, and a cLogP [4].
Table 1: Quantitative Physicochemical Properties of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
Property
Value
Ro3 Compliance
Strategic Implication
Molecular Weight (MW)
174.20 g/mol
Yes ()
Leaves ample mass budget (~300 Da) for synthetic elaboration into a lead molecule.
cLogP
~0.8
Yes ()
High aqueous solubility; ideal for high-concentration biophysical screening (SPR/NMR).
H-Bond Donors (HBD)
2 (from )
Yes ()
Provides necessary vectors for target interaction while maintaining membrane permeability.
H-Bond Acceptors (HBA)
3 (N atoms)
Yes ()
Optimal for hinge-binding without inducing excessive desolvation penalties.
Polar Surface Area (PSA)
56.1 Ų
Yes ()
Favorable for intracellular target engagement and potential blood-brain barrier (BBB) penetration.
Ligand Efficiency (LE)
> 0.35 kcal/mol/HA
Yes
Ensures that subsequent chemical additions strictly contribute to binding affinity.
Lead Optimization Workflow
The optimization of this fragment relies on an iterative, structure-guided cycle. Biophysical screening confirms binding, X-ray crystallography maps the exact interaction vectors, and synthetic elaboration drives potency.
Figure 1: Iterative fragment-based lead optimization workflow for the pyrazol-4-amine scaffold.
Self-Validating Experimental Protocols
Protocol 1: Primary Fragment Validation via Surface Plasmon Resonance (SPR)
Causality: Fragments typically exhibit low binding affinities (
in the to range). SPR is utilized because its high sensitivity allows for the detection of low-affinity, rapid on/off rate interactions that biochemical assays might miss.
Validation: The protocol utilizes an unmodified dextran reference channel to subtract bulk refractive index changes (solvent effects) and non-specific binding, ensuring the recorded response units (RU) reflect true target engagement.
Sensor Chip Preparation: Immobilize the target kinase (e.g., LRRK2 or SYK) onto a CM5 sensor chip via standard amine coupling until a density of 3000-5000 RU is achieved. Leave Flow Cell 1 (FC1) unmodified as a reference.
Analyte Preparation: Prepare a 100 mM stock of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in 100% DMSO. Dilute into running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO) to generate a concentration series (31.2
to 1 mM).
Injection: Inject the fragment series over both FC1 and FC2 at a flow rate of 30
for 60 seconds (association), followed by a 120-second buffer flow (dissociation).
Data Analysis: Subtract the FC1 signal from the FC2 signal. Plot the steady-state binding levels against fragment concentration to calculate the dissociation constant (
).
Protocol 2: Synthetic Elaboration (Amide Coupling at the 4-Amine Vector)
Causality: The 4-amino group on the pyrazole ring is a heteroaromatic amine, which is inherently less nucleophilic than aliphatic amines. To overcome this, highly efficient coupling reagents like HATU are required. HATU generates an active HOAt ester of the incoming carboxylic acid, driving the amide bond formation to completion rapidly[5].
Validation: The reaction is strictly monitored by LC-MS. The workup includes a saturated
wash to neutralize acidic byproducts and remove excess DIPEA, ensuring a clean crude product for HPLC purification.
Activation: In a dried round-bottom flask under nitrogen, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.
Coupling: Add 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (1.0 eq) to the activated mixture. Stir at room temperature for 15 hours[5].
Monitoring: Withdraw a 5
aliquot, dilute in methanol, and analyze via LC-MS to confirm the disappearance of the fragment mass (m/z 175.09 ) and the appearance of the product mass.
Workup: Quench the reaction with a saturated aqueous solution of
. Extract the aqueous layer twice with Dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous , and concentrate under vacuum.
Purification: Purify the crude residue via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the elaborated lead compound.
Protocol 3: Biochemical Profiling via TR-FRET (LanthaScreen)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it is a ratiometric method, which inherently eliminates compound auto-fluorescence and inner-filter effects[3]. By measuring the displacement of an Alexa Fluor 647-labeled ATP-competitive tracer, we directly quantify the elaborated compound's affinity for the active site.
Validation: To validate the kinetic mechanism (confirming the compound remains ATP-competitive after elaboration), the assay is run at multiple ATP concentrations. A positive control (e.g., Staurosporine) is run on every plate to ensure a Z'-factor
Reagent Assembly: In a 384-well low-volume plate, add 5
of the target kinase (e.g., 5 nM final) pre-incubated with the Europium-labeled anti-tag antibody (2 nM final).
Compound Addition: Add 2.5
of the elaborated compound in a 10-point dose-response format (top concentration 10 , 3-fold dilutions).
Tracer Addition: Add 2.5
of the Kinase Tracer (at its predetermined concentration) to initiate the competition.
Incubation & Reading: Incubate the plate in the dark at room temperature for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar), measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
Analysis: Calculate the emission ratio (665/615). Plot the ratio against the log of the inhibitor concentration to determine the
using a 4-parameter logistic fit.
Pharmacophore Mapping and Vector Growth
Understanding the spatial orientation of the fragment within the binding pocket is essential for rational drug design. The DOT diagram below illustrates the binding mode and the trajectory of the synthetic growth vector.
Figure 2: Pharmacophore mapping and vector-driven growth of the pyrazol-4-amine fragment.
References
Almstetter, M., et al. (2013). Novel Kinase Inhibitors. U.S.
Novartis AG. (2022). Compounds for Use as SHP2 Inhibitors. WO2022207924A1.
Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery. Drug Discovery Today, 8(19), 876-877.
Lai, C. J., & Wu, J. C. (2003). A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors. Assay and Drug Development Technologies, 1(4), 527-535.
Application Note: Assay Development for the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine Scaffold
This Application Note is structured as a comprehensive technical guide for developing pharmacological assays for the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold. Based on its chemical structure, this compound is...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a comprehensive technical guide for developing pharmacological assays for the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold.
Based on its chemical structure, this compound is identified as a privileged kinase hinge-binding fragment .[1] It serves as a critical building block for inhibitors targeting p38 MAPK , Aurora Kinases , CDKs , and the Wnt/Porcupine (PORCN) pathway.[1] The guide focuses on validating this scaffold as a starting point for drug discovery (Fragment-Based Drug Discovery - FBDD) and screening its derivatives.[1]
Introduction & Pharmacological Context
The compound 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine represents a classic "biaryl amine" scaffold widely utilized in medicinal chemistry to target the ATP-binding pocket of protein kinases.[1]
Structural Logic & Mechanism of Action
This scaffold functions as a Type I ATP-competitive inhibitor pharmacophore.[1]
The Pyridine Ring: Acts as the acceptor for the kinase "hinge" region hydrogen bonds (typically interacting with the backbone NH of the hinge residue).
The Pyrazole Amine: The exocyclic amine group (C4-NH2) serves as a hydrogen bond donor, often interacting with the "gatekeeper" residue or the backbone carbonyl.[1]
The 2-Methyl Group: Provides hydrophobic bulk that can induce selectivity by clashing with sterically restricted pockets (e.g., in p38 MAPK) or filling the hydrophobic specificity pocket.[1]
This specific connectivity (Pyrazole N1 linked to Pyridine C4) is structurally homologous to cores found in Wnt-C59 (Porcupine inhibitor), Tozasertib (Aurora inhibitor), and various CDK2 inhibitors .[1]
Experimental Strategy
To develop a robust assay platform for this scaffold, we must employ a funnel approach :
Biophysical Validation: Confirming the fragment binds to the target (Thermal Shift).
Biochemical Screening: Quantifying inhibition of enzymatic activity (ADP-Glo).
Purpose: To validate the direct binding of the low-molecular-weight amine fragment to the kinase domain before chemical elaboration.[1] Fragments often have low affinity (µM-mM range), making enzymatic assays noisy; DSF is more robust for detecting weak binders.[1]
Materials
Protein: Recombinant Kinase Domain (e.g., p38α, CDK2, or Aurora A) @ 1 mg/mL.[1]
Purpose: Since this scaffold resembles Porcupine inhibitors (e.g., Wnt-C59), this assay tests if the compound blocks Wnt ligand secretion/activity in a cellular context.[1][2]
Interpretation: A decrease in luminescence indicates inhibition of the Wnt pathway (likely via Porcupine inhibition if the compound is a derivative of this scaffold).
Critical Troubleshooting & Optimization (E-E-A-T)
Solubility Management[1]
Issue: The "naked" amine fragment is small and polar, but derivatives (amides/ureas) may precipitate.
Solution: Perform a nephelometry or kinetic solubility check in the assay buffer before running the IC50. If precipitation occurs, add 0.01% Triton X-100 to the buffer to prevent aggregation-based false positives.[1]
"Assay Interference" (PAINS)[1]
Warning: Aminopyrazoles can sometimes oxidize or chelate metals.[1]
Control: Run a "counter-screen" using an unrelated kinase (e.g., Insulin Receptor) or add 1 mM DTT to the buffer to prevent oxidative cross-linking.[1]
Fragment-Specific Considerations
High Concentration: When screening the fragment itself (not a derivative), you may need to go up to 1 mM. Ensure your DMSO concentration does not exceed the kinase's tolerance (typically 1-2%).[1] Include a "DMSO-only" titration curve to correct for solvent effects.
References
Structural Basis of Kinase Inhibition
Title: "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy"[1]
Application Note: Experimental Use of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in Cancer Cell Lines
This Application Note is designed for researchers investigating 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (hereafter referred to as Compound A ), a critical aminopyrazole pharmacophore. Based on its chemical structure,...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers investigating 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (hereafter referred to as Compound A ), a critical aminopyrazole pharmacophore.
Based on its chemical structure, this compound is the hinge-binding scaffold and key intermediate for a class of potent Mediator Complex Kinase Inhibitors (specifically CDK8 and CDK19 ) and Wnt pathway inhibitors (e.g., the CCT251545 series).
[1]
Part 1: Executive Summary & Biological Context[1]
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is a specialized heterocyclic amine used primarily as a fragment-based lead or synthetic intermediate for developing Type I kinase inhibitors. Its structure features an aminopyrazole core (the ATP-mimetic hinge binder) attached to a 2-methylpyridine tail (which orients the molecule within the kinase specificity pocket).
Core Biological Identity[1]
Primary Target Class: Cyclin-Dependent Kinases (specifically CDK8 and CDK19 ) and potentially JAK/SYK family kinases.
Signaling Pathway:Wnt/
-catenin pathway (via Mediator complex regulation) and STAT1 signaling.
Mechanism of Action: The aminopyrazole moiety forms hydrogen bonds with the kinase hinge region (e.g., Ala100/Glu102 in CDK8). The "tail" (2-methylpyridine) exploits the hydrophobic pocket.
Key Reference Compound: This amine is the structural core of CCT251545 , a potent chemical probe for CDK8/19 discovered by the Institute of Cancer Research (ICR).
Experimental Utility
Researchers typically use this compound in three contexts:
Fragment-Based Drug Discovery (FBDD): As a low-affinity "hit" to validate hinge binding via SPR or crystallography.
Negative Control: To demonstrate that the "tail" (e.g., the benzamide moiety in CCT251545) is required for nanomolar potency and cellular selectivity.
Synthetic Precursor: As the nucleophilic building block for generating urea- or amide-linked kinase inhibitors.
Part 2: Chemical Properties & Handling Protocol[1]
Critical Note: As a free amine fragment, this compound is prone to oxidation and may have limited solubility in aqueous media compared to its salt forms.
Solubility & Stock Preparation[1]
Molecular Weight: ~174.20 g/mol
Solubility: Soluble in DMSO (up to 100 mM). Poorly soluble in water/PBS.
Storage: Store powder at -20°C under desiccant. DMSO stocks should be aliquoted and stored at -80°C to prevent amine oxidation.
Preparation Protocol:
Weigh 1.74 mg of compound.
Add 1.0 mL of sterile, anhydrous DMSO to create a 10 mM Master Stock .
Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at 40°C.
Quality Control: Verify purity via LC-MS before use in cell assays, as amine degradation products can be cytotoxic.
Stability in Culture Media
Half-life: Stable in cell culture media (DMEM/RPMI + 10% FBS) for >24 hours.
Precipitation Risk: High concentrations (>50 µM) may precipitate in aqueous media. Always dilute the DMSO stock into media immediately before adding to cells.
Part 3: Experimental Protocols for Cancer Cell Lines[1]
Protocol A: Differential Cytotoxicity Assay (Fragment vs. Probe)
Objective: To quantify the potency gap between the scaffold (Compound A) and the fully elaborated inhibitor (e.g., CCT251545). This validates "on-target" efficacy versus non-specific amine toxicity.
Seeding: Plate cells at 2,000–3,000 cells/well in 96-well plates (opaque walls for luminescence). Incubate overnight.
Treatment:
Compound A (Scaffold): 8-point dose response (100 µM down to 0.1 µM). Note: High concentrations are needed for fragments.
Positive Control (CCT251545): 8-point dose response (10 µM down to 0.01 nM).
Vehicle Control: 0.5% DMSO (match the highest concentration).
Incubation: 72 or 96 hours at 37°C, 5% CO2.
Readout: Add CellTiter-Glo® (or equivalent ATP assay). Shake for 10 mins. Read Luminescence.
Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Expected Results:
Compound
IC50 (LS174T)
Interpretation
Compound A (Scaffold)
> 10–50 µM
Low affinity; indicates the fragment alone cannot sustain potent inhibition.
| CCT251545 (Full Drug) | < 10 nM | High potency; confirms the necessity of the linker/tail for binding affinity. |
Protocol B: Biomarker Validation (p-STAT1 S727)
Objective: To assess if the compound engages CDK8/19 in cells.[1][2] CDK8 phosphorylates STAT1 at Serine 727.[1][2][3] Inhibition should reduce this signal.
Workflow:
Seeding: Plate HCT116 or SW620 cells (1.5 x 10^6 cells) in 6-well plates.
Stimulation (Optional): Some lines require IFN-
stimulation to boost total STAT1, but basal p-STAT1 S727 is often detectable in colorectal cancer cells.
Treatment: Treat with Compound A (50 µM) and Reference Inhibitor (100 nM) for 2–4 hours .
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (PhosSTOP).
Total Control: Anti-Total STAT1 [Cell Signaling #9172].
Loading Control: GAPDH or Vinculin.
Quantification: Normalize p-STAT1 signal to Total STAT1.
Interpretation:
If Compound A (at high concentration) reduces p-STAT1 S727, it confirms it acts as a hinge-binding fragment capable of entering the ATP pocket, albeit weakly.
Result: A decrease in the TOP/FOP ratio indicates Wnt pathway suppression.
Part 4: Mechanism & Pathway Visualization[1]
The following diagram illustrates the role of the aminopyrazole scaffold within the CDK8/Mediator complex and its downstream effect on Wnt signaling.
Caption: Mechanism of Action. The aminopyrazole scaffold binds the CDK8 hinge region. Full inhibitors (CCT251545) block CDK8-mediated phosphorylation of STAT1 and
-catenin transcriptional activity.
Part 5: References
Dale, T., et al. (2015). "A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease."[1][2][3][4][5] Nature Chemical Biology, 11(12), 973–980.
Mallinger, A., et al. (2016). "Discovery of potent, selective, and orally bioavailable small-molecule modulators of the Mediator complex-associated kinases CDK8 and CDK19." Journal of Medicinal Chemistry, 59(3), 1078–1101.
Porter, D., et al. (2012). "Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities." Proceedings of the National Academy of Sciences, 109(34), 13799-13804.
Clarke, P.A., et al. (2016).[6] "Assessing the mechanism of action of the Mediator kinase inhibitor CCT251545." Oncotarget, 7(52), 86386.
Technical Guide: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine as a Functional Scaffold for Target Identification
This guide outlines the application of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (referred to as MPPA for brevity) as a functional scaffold and chemical probe for target identification, specifically focusing on its uti...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the application of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (referred to as MPPA for brevity) as a functional scaffold and chemical probe for target identification, specifically focusing on its utility in probing Porcupine (Porcn) within the Wnt signaling pathway and specific Kinases (e.g., SYK, LRRK2) .
Introduction: The Privileged Aminopyrazole Scaffold
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (MPPA) represents a critical pharmacophore in modern drug discovery. Structurally, it combines an electron-rich aminopyrazole "head" with a hydrophobic 2-methylpyridine "tail." This dual nature allows it to serve as a versatile anchor for identifying targets that possess specific hydrophobic pockets or ATP-binding clefts.
Core Mechanism of Action
Wnt Pathway (Porcupine Inhibition): The 2-methylpyridine moiety is a key structural determinant for binding to the membrane-bound O-acyltransferase Porcupine (Porcn) . It mimics the lipid substrate or occupies the deep hydrophobic tunnel required for Wnt palmitoylation. MPPA serves as the "warhead" or binding core for potent Porcn inhibitors like WNT-974 (LGK974) and Wnt-C59 analogs .
Kinase Inhibition (Type I/II Binding): The aminopyrazole motif is a classic ATP-mimetic scaffold. The exocyclic amine forms hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone), while the pyridine ring extends into the solvent-exposed or hydrophobic back-pocket, making it a potent scaffold for SYK , LRRK2 , and CLK2 inhibitors.
Application Scope
This guide details the use of MPPA as a Chemical Probe Precursor and Fragment Probe for:
Target Engagement Assays: Synthesizing biotinylated or photo-affinity probes.
Fragment-Based Screening: Identifying novel binding sites via NMR or X-ray crystallography.
Functional Validation: Confirming Wnt pathway modulation in cellular assays.
Chemical Properties & Handling
Property
Specification
Chemical Name
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
Molecular Weight
~174.20 g/mol
Solubility
DMSO (>50 mM), Ethanol (Moderate), Water (Low)
Stability
Stable at -20°C (solid); Solutions stable for 1 week at -80°C
Reactive Handle
Primary amine (-NH2) at C4 position (Ideal for amide coupling)
Preparation of Stock Solution (10 mM):
Weigh 1.74 mg of MPPA powder.
Dissolve in 1.0 mL of anhydrous DMSO.
Vortex for 30 seconds until clear.
Aliquot into 50 µL vials and store at -80°C. Avoid freeze-thaw cycles.
Protocol: Synthesis of Affinity Probes (Biotinylation)
To use MPPA for target pull-down (chemoproteomics), the primary amine must be coupled to a linker and a biotin tag. This transforms the scaffold into a functional affinity probe.
Reagents
MPPA (10 mM stock)
NHS-PEG4-Biotin (Thermo Fisher, Cat# 21329)
Triethylamine (TEA)
DMF (Anhydrous)
Step-by-Step Synthesis
Reaction Setup: In a microcentrifuge tube, mix:
10 µL MPPA (10 mM in DMSO)
20 µL NHS-PEG4-Biotin (20 mM in DMSO)
2 µL Triethylamine
68 µL DMF
Incubation: Incubate at Room Temperature (RT) for 4 hours with gentle agitation.
Quenching: Add 10 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS ester.
Purification (Optional but Recommended): Purify via HPLC or use directly if conversion is >90% (verify by LC-MS).
Final Probe: This yields Biotin-PEG4-MPPA , ready for pull-down assays.
Protocol: Target Engagement via Cellular Thermal Shift Assay (CETSA)
CETSA validates that MPPA (or its derivative) binds to the target protein (e.g., Porcn or SYK) in intact cells by stabilizing it against thermal denaturation.
Materials
Cell Line: HEK293T (Wnt-responsive) or THP-1 (SYK-expressing).
Treatment: 6 hours post-transfection, treat cells with serial dilutions of MPPA (0.1 nM – 10 µM).
Incubation: Incubate for 24 hours.
Readout: Lyse cells and measure Firefly/Renilla ratio using a Dual-Luciferase Assay Kit.
Result: A dose-dependent decrease in Luciferase signal confirms inhibition of Wnt3a secretion/activity.
Pathway Visualization
The following diagram illustrates the role of MPPA as a scaffold in inhibiting Porcupine (Wnt Pathway) and Kinases, leading to downstream effects.
Caption: Mechanism of Action for MPPA Scaffold. Left: Inhibition of Porcupine prevents Wnt palmitoylation and secretion. Right: ATP-competitive inhibition of kinases blocks downstream signaling.
References
Liu, J., et al. (2013). "Discovery of WNT-974 as a potent and selective inhibitor of Porcupine." Proceedings of the National Academy of Sciences, 110(50), 20224-20229. Link
Proffitt, K. D., et al. (2013). "Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven cancers." Cancer Research, 73(2), 502-507. Link
Cheng, X., et al. (2016). "Discovery of the highly potent and selective Porcupine inhibitor RXC004." Journal of Medicinal Chemistry, 59(11), 5467-5480. Link
Almstetter, M., et al. (2013).[1][2] "Novel compounds capable of inhibiting one or more kinases, especially SYK, LRRK2 and/or MYLK." US Patent Application 20130274241. Link
Technical Support Center: 1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-amine Synthesis
Welcome to the Synthesis Support Center. This technical guide is engineered for researchers, medicinal chemists, and drug development professionals experiencing yield bottlenecks or reproducibility issues in the synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Synthesis Support Center. This technical guide is engineered for researchers, medicinal chemists, and drug development professionals experiencing yield bottlenecks or reproducibility issues in the synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine. This highly polar, nitrogen-rich heteroaromatic building block is a critical intermediate in the development of kinase inhibitors (e.g., JNK, SYK) and advanced agrochemicals.
Below, you will find mechanistic insights, self-validating protocols, and targeted troubleshooting FAQs to optimize your synthetic workflow.
Direct functionalization of unprotected pyrazoles often leads to poor regioselectivity. Therefore, the most scalable and highest-yielding route to this molecule utilizes a convergent two-step approach:
Ullmann-Type C-N Cross-Coupling: 4-bromo-2-methylpyridine is coupled with 4-nitropyrazole using a Copper(I) catalyst.
Chemoselective Nitro Reduction: The intermediate 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole is reduced to the final amine.
Figure 1: Two-step synthesis: Ullmann C-N coupling followed by chemoselective nitro reduction.
Section II: Validated Experimental Protocols
To ensure a self-validating system, the following protocols include built-in quality control checkpoints to verify success before proceeding to the next step.
Protocol A: Copper-Catalyzed Ullmann C-N Coupling
Causality: Copper(I) iodide is preferred over Palladium for azole N-arylation because azoles can strongly coordinate and poison Pd catalysts. The ligand N,N'-dimethylethylenediamine (DMEDA) is critical as it stabilizes the Cu(I) oxidation state and increases the solubility of the active catalytic species in DMF (1)[1].
Preparation: In an oven-dried Schlenk flask under N2, combine 4-nitropyrazole (1.0 equiv), 4-bromo-2-methylpyridine (1.1 equiv), CuI (0.1 equiv), and anhydrous K2CO3 (2.0 equiv).
Solvent & Ligand Addition: Add anhydrous DMF to achieve a 0.2 M concentration, followed by DMEDA (0.2 equiv).
Reaction: Heat the heterogeneous mixture to 110 °C for 16 hours.
Validation Checkpoint: TLC (EtOAc/Hexane 1:1) should show complete consumption of 4-nitropyrazole (Rf ~0.3) and the appearance of a new, highly UV-active product spot (Rf ~0.5).
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove insoluble copper salts. Wash the organic layer with 5% aqueous LiCl (3x) to thoroughly remove DMF.
Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography to yield 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole.
Protocol B: Chemoselective Béchamp-Type Reduction
Causality: While Pd/C with H2 is standard for nitro reduction, the pyridine and pyrazole nitrogens in this specific substrate act as strong sigma-donors, leading to rapid catalyst poisoning. A Béchamp reduction using Fe/NH4Cl operates via single-electron transfer, bypassing coordination-based poisoning and preventing over-reduction of the pyridine ring (2)[2].
Preparation: Suspend 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole (1.0 equiv) in a 4:1 mixture of EtOH and H2O (0.1 M).
Reagent Addition: Add Iron powder (5.0 equiv) and NH4Cl (5.0 equiv).
Reaction: Heat to 80 °C (reflux) for 2-4 hours.
Validation Checkpoint: LC-MS should indicate the complete disappearance of the nitro mass[M+H]+ and the appearance of the amine mass [M-30]+.
Workup: Cool to room temperature. Filter the suspension hot through Celite to remove iron oxides, washing generously with hot EtOH.
Isolation: Concentrate the filtrate. Due to the high polarity of the product, avoid aqueous extraction. Instead, triturate the crude residue with cold Et2O/DCM to precipitate the pure 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine.
Q: My C-N coupling yield is stuck below 40%. How can I drive the reaction to completion?A: Low yields in the Ullmann coupling of electron-deficient pyridines are typically caused by catalyst deactivation or poor base solubility.
Action 1 (Ligand Check): Ensure your DMEDA is freshly distilled. Degraded diamine ligands fail to protect Cu(I) from disproportionation into inactive Cu(0) and Cu(II).
Action 2 (Base Swapping): If K2CO3 is not driving the deprotonation of 4-nitropyrazole efficiently, switch to Cesium Carbonate (Cs2CO3). Cs2CO3 has higher solubility in DMF and provides a more reactive "naked" azolide anion, significantly accelerating the oxidative addition step.
Action 3 (Concentration): Ullmann couplings are highly concentration-dependent. Ensure the reaction is run at ≥0.2 M to promote bimolecular coupling kinetics.
Q: Can I use a Buchwald-Hartwig Palladium catalyst instead of Copper?A: Yes, but it requires careful ligand selection. While Copper is the industrial standard for pyrazole N-arylation, Pd-catalyzed C-N cross-coupling can be employed if trace copper contamination is a concern for downstream biological assays (3)[3]. If using Pd, avoid simple phosphines (like PPh3) which will be poisoned by the pyridine. Instead, use a bulky, electron-rich bidentate ligand like Xantphos or a dialkylbiaryl phosphine like BrettPhos with Pd2(dba)3.
Q: The nitro reduction step stalls halfway, leaving a mixture of nitro, nitroso, and hydroxylamine intermediates. Why?A: This is a classic symptom of using catalytic hydrogenation (Pd/C or PtO2) with a strongly coordinating substrate. The 2-methylpyridine moiety coordinates to the palladium surface, blocking the active sites required for H2 activation.
Solution: Abandon catalytic hydrogenation and switch to the Fe/NH4Cl protocol described above. If an iron-free method is strictly required, use Zinc dust with Ammonium Formate in Methanol, which also operates via a non-coordinating electron-transfer mechanism.
Q: I am losing my final product during the aqueous workup. How do I isolate it?A: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is highly polar, possesses multiple hydrogen-bond acceptors, and is significantly water-soluble.
Solution: Do not perform a standard aqueous-organic extraction. After the reduction step, filter the reaction mixture to remove inorganic salts, concentrate the filtrate to total dryness, and purify the residue directly via reverse-phase chromatography (C18) or by trituration/recrystallization from a polar aprotic/non-polar solvent mixture (e.g., DCM/Hexanes).
Section IV: Quantitative Data & Condition Matrices
To assist in condition screening, the following tables summarize expected yields and causality for various reaction parameters based on established literature precedents for pyridyl-pyrazole syntheses.
Table 1: C-N Coupling Condition Matrix (Step 1)
Catalyst System
Base
Solvent
Temp (°C)
Expected Yield
Mechanistic Observation
CuI / DMEDA
K2CO3
DMF
110
80 - 85%
Standard robust conditions; good balance of cost and yield.
CuI / DMEDA
Cs2CO3
DMF
110
88 - 95%
Higher solubility of Cs2CO3 accelerates azolide formation.
CuCl / None
K2CO3
DMSO
130
< 30%
Lack of ligand leads to rapid Cu(I) disproportionation.
Pd2(dba)3 / Xantphos
t-BuONa
Toluene
100
60 - 70%
Viable, but t-BuONa can cause side reactions with the 2-methyl group.
Severe catalyst poisoning by the pyridine ring; stalls at intermediates.
SnCl2·2H2O
EtOAc/EtOH
12
75 - 80%
Effective, but generates heavy metal waste difficult to purge from the polar amine.
Zn(0) / NH4HCO2
MeOH
1 - 2
85 - 90%
Fast alternative to Iron; requires careful temperature control (exothermic).
Section V: References
Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. ACS Publications. 1
optimizing reaction conditions for 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine synthesis
Ticket ID: #SYN-PYR-042 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting Executive Summary You are attempting to synthesize 1-(2-methylpyridin-...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #SYN-PYR-042
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Optimization of Reaction Conditions & Troubleshooting
Executive Summary
You are attempting to synthesize 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine . This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., crizotinib analogs, CDK inhibitors). The synthesis involves two distinct chemical challenges:
Heteroaryl C-N Coupling: Forcing a bond between the electron-deficient pyridine and the electron-rich pyrazole.
Chemoselective Reduction: Reducing the nitro group to an amine without hydrogenating the pyridine ring or oxidizing the unstable aminopyrazole product.
This guide provides a self-validating workflow, prioritizing scalable SNAr chemistry over expensive Pd-catalysis where possible, while addressing the specific electronic deactivation caused by the 2-methyl substituent.
Module 1: The C-N Coupling (The Bottleneck)
The Challenge
The 2-methyl group on the pyridine ring is electron-donating. This slightly deactivates the 4-position toward Nucleophilic Aromatic Substitution (SNAr) compared to a naked pyridine. Standard conditions often yield incomplete conversion.
Recommended Protocol (SNAr - "The Workhorse")
Use this as your primary method. It is scalable and avoids heavy metal contamination.
Hot Filtration: Filter through Celite while hot to remove iron sludge.
Inert Workup: Evaporate solvent immediately under reduced pressure. Do not let the crude amine sit in air.
Troubleshooting Guide: Reduction Step
Symptom
Diagnosis
Solution
Mass Spec shows M+4 or M+6
Pyridine ring reduction
Stop using Pd/C. Switch to Fe/NH₄Cl or SnCl₂ immediately.
Product turns Red/Brown
Air Oxidation of Amine
Store product under Argon. Consider in situ protection (e.g., Boc-anhydride) if storage is required.
Stuck on Celite
Product precipitation
The amine is polar. Wash the Celite cake with 10% MeOH in DCM to recover trapped product.
Module 3: Stability & Storage (The "Hidden" Killer)
Critical Warning: 4-aminopyrazoles are notoriously unstable as free bases. They undergo oxidative dimerization (azo-coupling) upon exposure to air.
Preservation Strategy:
Salt Formation: Isolate the product as an HCl or fumarate salt immediately after purification. The salt form is significantly more stable against oxidation.
Telescoping: If the amine is an intermediate for an amide coupling, do not isolate . Perform the reduction, filter, and add the next acyl chloride/acid directly to the filtrate.
Workflow Visualization
Figure 2: Workflow for handling the unstable aminopyrazole intermediate.
References
SNAr Mechanism on Pyridines
Nucleophilic Aromatic Substitution on Pyridines: C2 vs C4 Selectivity. Chemistry Stack Exchange. (Explains the electronic justification for C4 attack). Link
Buchwald-Hartwig Coupling of Pyrazoles
Usami, Y., et al. "Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines."[3] ResearchGate.[4] (Provides precedent for Pd-catalyzed coupling on pyrazole cores). Link
Stability of 4-Aminopyrazoles
Stability of Substituted 4-Aminopyridines and Pyrazoles. BenchChem Application Notes.[5] (Details oxidative degradation pathways). Link
Nitro Reduction Methodologies
Amine synthesis by nitro compound reduction.[6][7][8] Organic Chemistry Portal. (Comprehensive review of Fe, Pd/C, and transfer hydrogenation methods). Link
Specific Analog Synthesis (CDK Inhibitors)
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors.[9] MDPI. (Describes similar pyrazole-pyridine/pyrimidine coupling and reduction workflows). Link
Technical Support Center: Synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related compounds. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
The synthesis of this molecule, while seemingly straightforward, presents several critical junctures where side reactions can occur, impacting yield, purity, and scalability. The most common and modular approach involves a two-step sequence: an N-arylation of a pre-formed pyrazole ring followed by functional group manipulation to install the C4-amine. This guide will focus on troubleshooting this widely adopted pathway.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.
Question 1: My Buchwald-Hartwig N-arylation reaction stalls at ~50% conversion, leaving significant amounts of 4-nitropyrazole and 4-chloro-2-methylpyridine starting materials. What is causing the low conversion?
Answer:
This is a classic symptom of catalyst deactivation or suboptimal reaction conditions, which is particularly common when using heteroaromatic substrates. Several factors could be at play:
Catalyst Inhibition by the Pyridine Substrate: The lone pair on the nitrogen atom of your 2-methylpyridine substrate can coordinate strongly to the palladium center of the catalyst. This non-productive binding can sequester the active catalyst, effectively poisoning it and halting the catalytic cycle.
Inappropriate Ligand Choice: The ligand is arguably the most critical component in a successful Buchwald-Hartwig coupling. For electron-rich, potentially coordinating heteroaryl halides, sterically bulky, electron-rich biaryl phosphine ligands are required. First-generation ligands (e.g., DPEPhos) are often ineffective.
Insufficiently Strong Base: The deprotonation of the pyrazole N-H is a key equilibrium step. If the base is not strong enough to maintain a sufficient concentration of the pyrazole anion, the reaction rate will be slow, and the reaction may not go to completion.
Troubleshooting & Optimization Protocol:
Switch to a "Second-Generation" or "Third-Generation" Ligand: Employ a sterically hindered biaryl phosphine ligand designed to promote the desired reductive elimination step and resist catalyst inhibition. Excellent choices for this type of transformation include XPhos , RuPhos , or tBuDavePhos .[1][2] These ligands create a bulky coordination sphere around the palladium, which accelerates the productive catalytic cycle and disfavors inhibitor binding.
Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are standard choices.[3] NaOtBu is generally more effective for less acidic N-H bonds but can be incompatible with base-sensitive functional groups.[2]
Optimize Solvent and Temperature: Aprotic, non-coordinating solvents like toluene or dioxane are preferred. While higher temperatures (80-110 °C) are typical, excessive heat can promote side reactions. If catalyst deactivation is suspected, running the reaction at a more moderate temperature (e.g., 80 °C) for a longer period may be beneficial.
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can ensure a more consistent initiation of the active Pd(0) species, leading to more reproducible results compared to using separate Pd sources and ligands.
Question 2: I've successfully performed the N-arylation, but I've isolated two distinct products. NMR analysis suggests they are isomers. What is the likely structure of the side product and how can I prevent its formation?
Answer:
You are almost certainly observing the formation of a regioisomer . 4-Nitropyrazole exists as a mixture of two tautomers in solution. While the desired reaction is the coupling at the N1 position, coupling can also occur at the N2 position, leading to the formation of 2-(2-methylpyridin-4-yl)-4-nitro-2H-pyrazole.
Caption: Regioisomer formation from pyrazole tautomers.
The ratio of these isomers is influenced by both steric and electronic factors. The 2-methyl group on the pyridine ring provides some steric hindrance, which generally favors substitution at the less hindered N1 position of the pyrazole. However, changes in solvent, temperature, and the specific catalyst system can alter this selectivity.
Troubleshooting & Optimization Protocol:
Steric Control: The inherent steric bulk of the 2-methylpyridine substrate is advantageous. If isomer formation is a significant issue, you cannot modify the substrate, but you can ensure the conditions favor the kinetic product.
Lower Reaction Temperature: Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 80 °C instead of 110 °C) can sometimes increase the kinetic preference for the less-hindered N1 product.
Solvent Choice: The tautomeric equilibrium can be solvent-dependent. Empirically screening solvents like toluene, dioxane, and CPME (cyclopentyl methyl ether) may reveal an optimal medium for regioselectivity.
Characterization: Use 2D NMR techniques like HMBC and NOESY to definitively assign the structure of each isomer. A NOESY experiment should show a correlation between the pyridine H3/H5 protons and the pyrazole H3/H5 protons in the desired N1 isomer, a correlation that would be absent in the N2 isomer.
Question 3: My main impurity after the N-arylation step has a mass corresponding to 2-methylpyridine. How is this forming and how can I minimize it?
Answer:
The formation of 2-methylpyridine is a result of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions.[3] It occurs when the palladium-amide intermediate, instead of undergoing reductive elimination to form the desired C-N bond, undergoes β-hydride elimination. This pathway is only possible if the amine coupling partner has a β-hydrogen, which is not the case here.
However, an alternative pathway involves the base or solvent acting as a hydride source, leading to the reductive cleavage of the aryl-halide bond. This is often promoted by high temperatures and certain ligand/base combinations.
Troubleshooting & Optimization Protocol:
Check for Moisture: Rigorously dry all reagents and solvents. Water can facilitate protonolysis and other side reactions.
Lower the Temperature: This is the most effective way to reduce the rate of hydrodehalogenation relative to the productive coupling reaction.
Re-evaluate Ligand Choice: While bulky biaryl phosphine ligands are generally robust, some are better than others at promoting rapid reductive elimination, which outcompetes side reactions. If hydrodehalogenation is severe with one ligand (e.g., XPhos), screening another (e.g., RuPhos) may solve the problem.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect and monitor for during the synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine?
A1: Across the entire two-step sequence (N-arylation and nitro reduction), you should monitor for the following key impurities.
Side Product
Common Cause
Step of Formation
How to Mitigate
2-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole
Reaction at the N2 position of the pyrazole tautomer.
N-Arylation
Lower reaction temperature; screen solvents.
2-Methylpyridine
Hydrodehalogenation of the starting 4-chloro-2-methylpyridine.[3]
Homocoupling of the aryl halide starting material.
N-Arylation
Use an effective catalyst system to promote cross-coupling over homocoupling.
1-(2-methylpyridin-4-yl)-4-nitroso-1H-pyrazole
Incomplete reduction of the nitro group.
Nitro Reduction
Increase reaction time, temperature, or amount of reducing agent.
Q2: For the final step, what is the best method for reducing the nitro group to the amine without affecting the pyridine or pyrazole rings?
A2: Catalytic hydrogenation is often the cleanest method, but the pyridine ring can sometimes inhibit Pd/C catalysts. A more reliable and robust method for this substrate is reduction with a metal in acidic media.
Tin(II) Chloride (SnCl₂): This is a classic and highly effective method. Refluxing the nitro compound with an excess of SnCl₂·2H₂O in a solvent like ethanol or ethyl acetate, often with added concentrated HCl, gives a clean reduction. The product will be isolated as the hydrochloride salt.
Iron Powder in Acetic Acid: A greener and less toxic alternative to tin is using activated iron powder in acetic acid or with a catalytic amount of HCl in ethanol/water. This method is very effective for reducing aromatic nitro groups in the presence of other sensitive functionalities.
Catalytic Hydrogenation (H₂/Pd-C): While potentially problematic, this can work well. Using 5-10 mol% of 10% Pd/C in methanol or ethanol under a hydrogen atmosphere (from a balloon to 50 psi) is a standard procedure. If catalyst poisoning is observed, adding a small amount of acetic acid can sometimes improve performance.
Q3: Is it better to perform the N-arylation on 4-aminopyrazole directly?
A3: While it may seem more atom-economical, N-arylating 4-aminopyrazole directly is challenging. The free primary amine at the C4 position is nucleophilic and can compete with the pyrazole N-H, leading to complex mixtures of C-N and N-N coupled products. Furthermore, the free amine can also act as a ligand for the palladium catalyst, causing inhibition. The "nitro-then-reduce" strategy is overwhelmingly preferred because the nitro group is a robust, non-nucleophilic, and non-coordinating director that can be cleanly converted to the desired amine in the final step.
Section 3: Key Experimental Protocol & Workflow
Here we provide a representative experimental protocol for the N-arylation step, which is often the most challenging part of the synthesis.
Protocol: Buchwald-Hartwig N-Arylation of 4-Nitropyrazole
Caption: Workflow for Buchwald-Hartwig N-arylation.
Step-by-Step Methodology:
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-nitropyrazole (1.0 eq), 4-chloro-2-methylpyridine (1.1 eq), potassium phosphate (K₃PO₄, 2.0 eq), and XPhos Pd G3 precatalyst (0.02 eq).
Seal the vial with a septum-containing cap. Evacuate the vial and backfill with argon gas. Repeat this cycle two more times.
Through the septum, add anhydrous toluene (to make a ~0.2 M solution based on the limiting reagent).
Place the vial in a preheated oil bath or heating block set to 100 °C.
Stir the reaction vigorously for 12-24 hours. Monitor the reaction's progress by taking aliquots and analyzing via LC-MS or TLC until the 4-nitropyrazole has been consumed.
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
The resulting crude solid can be purified by flash column chromatography on silica gel to yield the pure 1-(2-methylpyridin-4-yl)-4-nitro-1H-pyrazole.
References
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]
Organic Chemistry Portal. (2019). Pyrazole synthesis. Available at: [Link]
MDPI. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available at: [Link]
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Available at: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
MDPI. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: [Link]
Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]
Various Authors. (2012). Recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Nature. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available at: [Link]
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine solubility issues in biological assays
Welcome to the Assay Optimization and Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the chemical liabilities of heterocyclic amines in high-throughput screening (H...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Assay Optimization and Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the chemical liabilities of heterocyclic amines in high-throughput screening (HTS) and lead optimization.
Working with 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine presents a classic "solvent shift" precipitation challenge. This compound contains two key ionizable moieties: a 2-methylpyridine ring and a primary amine on an electron-rich pyrazole core. At physiological pH (7.4), both basic nitrogens are largely unprotonated. The resulting neutral species is highly lipophilic, driving strong crystal lattice energy and poor aqueous solubility.
This guide deconstructs the physical chemistry behind its behavior and provides field-proven, self-validating protocols to ensure your biological assay readouts are driven by true target engagement, not compound precipitation.
Section 1: Troubleshooting Guide & FAQs
Q1: Why does 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine precipitate when diluted from a 10 mM DMSO stock into my pH 7.4 assay buffer?A: This is a failure of kinetic solubility[1]. In drug discovery, compounds are typically stored in 100% DMSO[2]. When this DMSO stock is rapidly diluted into an aqueous buffer, the localized concentration of the compound momentarily exceeds its kinetic solubility limit before it can properly disperse[2]. The rapid change in the solvent's dielectric constant forces the unprotonated 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine to form a supersaturated solution, which rapidly nucleates and "crashes out" as amorphous aggregates[3].
Causality-Driven Solution: Avoid direct high-ratio dilutions. Use intermediate dilution steps in mixed DMSO/buffer systems to ease the solvent transition, or introduce carrier proteins (like BSA) to stabilize the supersaturated state.
Q2: How can I distinguish between true biological inhibition and assay interference caused by precipitation?A: Precipitated 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine particles will scatter light, which severely interferes with fluorescence, absorbance, and luminescence readouts[4]. This light scattering often mimics enzyme inhibition, leading to false positives, or false negatives if the precipitate non-specifically sequesters the biological target[2].
Self-Validating System: Run a parallel laser nephelometry assay (light scattering) on your compound in the exact assay buffer without the biological target[5]. If the nephelometry signal spikes at your assay concentration, your biological data is compromised[6].
Q3: What is the optimal DMSO stock preparation protocol for this specific amine?A: The pyrazol-4-amine moiety is electron-rich and susceptible to oxidation, while the overall molecule is highly sensitive to water-induced precipitation.
Use Anhydrous Solvents : Use only anhydrous, argon-purged DMSO to prevent water uptake and oxidative degradation of the primary amine[3].
Avoid Temperature Shock : Aliquot the stock into single-use volumes and store at -20°C or -80°C. Repeated freeze-thaw cycles introduce ambient moisture into the vial. This water uptake lowers the solubility limit of the compound inside the DMSO stock, causing invisible micro-precipitates before you even begin your assay[3].
Section 2: Kinetic vs. Thermodynamic Solubility Parameters
To build a robust assay, you must understand the difference between kinetic and thermodynamic solubility parameters. Never use thermodynamic data to justify a kinetic assay concentration[1].
Parameter
Kinetic Solubility
Thermodynamic Solubility
Definition
Maximum concentration before precipitation occurs upon rapid dilution from DMSO into aqueous buffer[7].
Equilibrium concentration of the dissolved compound in a saturated solution with excess solid[7].
Primary Use Case
High-Throughput Screening (HTS), early in vitro biochemical/cell-based assays[4].
Lead optimization, oral bioavailability prediction, formulation development[7].
Incubation Time
Short (1 to 4 hours) to mimic assay conditions[4].
Long (24 to 72 hours) to reach physical equilibrium[8].
Protocol A: Kinetic Solubility Assessment via Laser Nephelometry
Objective: Determine the maximum assay concentration of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine before precipitation occurs.
Stock Preparation : Thaw a single-use 10 mM stock of the compound in anhydrous DMSO[3].
Serial Dilution : Prepare a 10-point 2-fold serial dilution of the compound in 100% DMSO in a V-bottom 96-well plate[6].
Buffer Transfer : Dispense 190 µL of your exact biological assay buffer (e.g., pH 7.4 PBS) into a flat-bottom, clear 96-well reading plate[6].
Solvent Shift : Rapidly transfer 10 µL of the DMSO dilution series into the buffer plate (final DMSO concentration = 5%). Mix thoroughly via pipetting[5].
Incubation : Incubate the plate at room temperature for 2 hours (matching your biological assay timeframe)[4].
Readout : Scan the plate using a laser nephelometer (e.g., Nephelostar). Precipitated particles will scatter the laser light, increasing the Nephelometric Turbidity Units (NTU)[6].
Analysis : Plot NTU versus compound concentration. The "kick-off" point where the signal rises above the baseline buffer is your kinetic solubility limit[6]. Do not dose your biological assay above this concentration.
Objective: Determine the true equilibrium solubility for late-stage lead optimization.
Solid Addition : Add an excess amount (~2-5 mg) of solid 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine powder to a glass vial[8].
Buffer Addition : Add 1 mL of aqueous buffer (e.g., pH 7.4 PBS). Crucial: Do not add any DMSO, as even 1 µL will alter the thermodynamic equilibrium[10].
Equilibration : Cap the vial and agitate on a rotary shaker at 37°C for 24 to 48 hours to ensure complete thermodynamic equilibrium[8].
Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes to pellet the undissolved solid[8].
Quantification : Carefully aspirate the saturated supernatant, dilute it in mobile phase, and quantify the dissolved compound concentration using LC-MS/MS against a standard calibration curve[8].
Section 4: Troubleshooting Workflow Visualization
Workflow for troubleshooting compound precipitation in biological assays.
References
[1] Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed. National Institutes of Health (NIH).[Link]
[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
[3] Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. ResearchGate. [Link]
[4] In vitro solubility assays in drug discovery - PubMed. National Institutes of Health (NIH).[Link]
[6] 3.8. Determination of Kinetic Solubility. Bio-protocol.[Link]
[5] Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. [Link]
avoiding degradation of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine during storage
Document ID: TSD-MPPA-001 Version: 1.0 Introduction This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine. This...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: TSD-MPPA-001
Version: 1.0
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.
The molecular structure of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine, which incorporates a pyridine ring, a pyrazole ring, and an aromatic amine, presents specific stability challenges. Aromatic amines are known to be susceptible to oxidation, and the heterocyclic rings can be influenced by factors such as pH, light, and temperature.[1] This guide will address these vulnerabilities in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
Question 1: I've observed a color change in my solid sample of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine, from off-white to a yellowish or brownish hue. What is causing this, and is the material still usable?
Answer:
A color change in your solid sample is a primary indicator of degradation, most likely due to oxidation. The aromatic amine group (-NH2) on the pyrazole ring is susceptible to air oxidation, which can lead to the formation of colored impurities.
Causality:
Oxidation: The lone pair of electrons on the nitrogen atom of the amine group makes it susceptible to attack by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures. The resulting oxidized species are often highly conjugated molecules that absorb visible light, appearing colored.
Moisture: Aromatic amines are often hygroscopic, meaning they can absorb moisture from the air.[2] The presence of water can facilitate certain degradation pathways.
Is it usable?
The usability of the material depends on the extent of degradation and the sensitivity of your application. For applications requiring high purity, such as in drug development or for creating standard solutions, the material should be considered compromised. For less sensitive screening experiments, it might still provide qualitative results, but with a significant risk of inaccurate data.
Recommended Actions:
Analytical Purity Check: Before use, verify the purity of the discolored sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with a UV detector.[3] Compare the chromatogram to that of a known pure sample. The presence of new peaks or a significant decrease in the main peak area confirms degradation.
Proper Storage: To prevent this issue, always store 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a controlled room temperature or refrigerated.[4]
Question 2: My stock solution of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in DMSO has turned yellow after a few days at room temperature. What is happening?
Answer:
Similar to the solid-state discoloration, a color change in a DMSO stock solution indicates degradation. While DMSO is a common solvent, prolonged storage at room temperature, especially when exposed to light and air, can lead to the degradation of sensitive compounds like aromatic amines.
Causality:
Oxidation: The primary cause is likely oxidation of the aromatic amine. This process can be accelerated in solution.
Solvent Purity: The purity of the DMSO can also be a factor. Older or lower-grade DMSO can contain impurities or be acidic, which can catalyze degradation.
Recommended Actions:
Short-Term Storage: For immediate use, solutions can be prepared and used within the same day.
Long-Term Storage: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.[5] Aliquoting the stock solution into smaller, single-use vials will prevent repeated freeze-thaw cycles, which can also contribute to degradation.
Inert Atmosphere: Before sealing and freezing, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.
Question 3: I'm seeing unexpected peaks in my HPLC analysis of a sample containing 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine that has been stored under acidic conditions. What are these likely degradation products?
Answer:
Under acidic conditions, the pyridine and pyrazole rings, as well as the amine group, can be involved in degradation pathways.
Potential Degradation Pathways:
Hydrolysis: While the core heterocyclic rings are generally stable, strong acidic conditions, especially with heat, can potentially lead to ring-opening or other hydrolytic degradation.[6][7]
Deamination: The amino group could be removed under certain acidic conditions, potentially leading to the formation of a hydroxyl group in its place.[8]
Recommended Actions:
Forced Degradation Study: To identify the degradation products, a forced degradation study is recommended.[9] This involves intentionally exposing the compound to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2, heat, and light) and analyzing the resulting mixtures by LC-MS to identify the mass of the degradation products.[8][9]
pH Control: If your experimental conditions require a specific pH, use a well-buffered system and prepare solutions fresh. Avoid prolonged storage in acidic or basic solutions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine?
A: The optimal storage conditions are in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place.[2][10] For long-term storage, refrigeration (2-8°C) is recommended.[11]
Parameter
Recommendation
Rationale
Temperature
2-8°C (Refrigerated) or controlled room temperature.
Minimizes thermal degradation and slows oxidative processes.[2]
Atmosphere
Inert gas (Argon or Nitrogen)
Prevents oxidation of the aromatic amine.
Light
Amber vial or stored in the dark
Prevents photodegradation.
Moisture
Tightly sealed container in a dry environment.
Aromatic amines can be hygroscopic; moisture can facilitate degradation.[2]
Q2: How should I prepare and store solutions of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine?
A: For short-term use, solutions can be prepared in a suitable solvent (e.g., DMSO, DMF, or alcohols) and used immediately. For long-term storage, prepare concentrated stock solutions, aliquot into single-use vials, purge with an inert gas, and store at -20°C or -80°C.[5]
Q3: What analytical techniques are best for assessing the stability of this compound?
A: A stability-indicating HPLC method with UV detection is the most common and effective technique for monitoring the purity and degradation of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine.[3] LC-MS can be used to identify the mass of any degradation products formed.[12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of the compound and its degradation products.[6]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method to assess the purity of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine and detect degradation products.
Instrumentation:
HPLC system with a UV-Vis detector, autosampler, and column oven.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
Injection Volume: 10 µL
Sample Preparation:
Prepare a stock solution of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
Dilute to a working concentration of approximately 100 µg/mL with the same solvent mixture.
Data Analysis:
Calculate the purity of the main peak as a percentage of the total peak area.
Monitor for the appearance of new peaks over time or under stress conditions, which would indicate degradation.
Protocol 2: Forced Degradation Study Workflow
This workflow provides a systematic approach to identifying potential degradation pathways.
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
The following diagram illustrates the primary molecular sites susceptible to degradation.
Caption: Potential degradation sites on the molecule.
References
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Google Cloud.
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (n.d.). ResearchGate.
Pyridine | C5H5N. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
Pyridine. (2023, July 6). Apollo Scientific.
Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). MDPI. Retrieved March 7, 2026, from [Link]
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
Microbial Degradation of Pyridine and Pyridine Derivatives. (n.d.). ResearchGate.
STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (n.d.). Acta Poloniae Pharmaceutica. Retrieved March 7, 2026, from [Link]
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021, August 5). MDPI. Retrieved March 7, 2026, from [Link]
Oxidation of pyridine. (n.d.). ResearchGate.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Retrieved March 7, 2026, from [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2023, April 17). MDPI. Retrieved March 7, 2026, from [Link]
What are the product of degradation from Pyridine? (2019, March 6). ResearchGate. Retrieved March 7, 2026, from [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, March). Asian Journal of Research in Chemistry. Retrieved March 7, 2026, from [Link]
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023, March 25). MDPI. Retrieved March 7, 2026, from [Link]
2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine. (n.d.). American Elements. Retrieved March 7, 2026, from [Link]
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. (n.d.). MatheO. Retrieved March 7, 2026, from [Link]
Articles List. (n.d.). Analytical Methods in Environmental Chemistry Journal. Retrieved March 7, 2026, from [Link]
(PDF) Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
interpreting ambiguous NMR spectra of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals deconvolute the complex Nuclear Magnetic R...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals deconvolute the complex Nuclear Magnetic Resonance (NMR) spectra of N-heterocyclic compounds.
The molecule in focus—1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine —presents a triad of analytical challenges: overlapping aromatic spin systems, quadrupolar relaxation from multiple nitrogen centers, and dynamic conformational exchange. This guide provides the mechanistic causality behind these phenomena and self-validating protocols to ensure absolute structural confidence.
Quantitative Data Reference
Before troubleshooting, it is critical to establish the baseline spectral expectations. The table below summarizes the predicted chemical shifts and key 2D correlations for 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in DMSO-d₆.
Structural Moiety
Position
¹H Shift (ppm)
¹³C Shift (ppm)
Multiplicity / Coupling
Key HMBC Correlations (³J / ²J)
Pyridine Ring
C2
-
~159.0
Quaternary
-
C2-CH₃
~2.45
~24.0
Singlet (3H)
Pyridine C2, C3
C3
~7.30
~108.0
Doublet (J ≈ 1.5 Hz)
Pyridine C2, C4, C5
C4
-
~146.0
Quaternary
-
C5
~7.45
~112.0
Doublet of doublets
Pyridine C3, C6
C6
~8.40
~150.0
Doublet (J ≈ 5.5 Hz)
Pyridine C2, C4
Pyrazole Ring
C3
~7.65
~125.0
Singlet (1H)
Pyrazole C4, C5
C4
-
~130.0
Quaternary (C-NH₂)
-
C5
~8.15
~115.0
Singlet (1H)
Pyrazole C3, C4; Pyridine C4
Amine Group
-NH₂
~4.50
-
Broad Singlet (2H)
Pyrazole C3, C4, C5
Frequently Asked Questions (Troubleshooting)
Q1: My aromatic proton signals (7.0–8.5 ppm) are overlapping. How do I definitively distinguish the pyrazole protons from the pyridine protons?
Causality: The electron-withdrawing nature of both the pyridine and pyrazole rings places their resonances in the exact same chemical shift window. Relying solely on 1D ¹H NMR integration or predicted shifts is insufficient for regulatory submissions.
Solution: Utilize 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation). The pyrazole H5 proton will show a critical ³J correlation across the inter-ring C-N bond to the pyridine C4 quaternary carbon[1]. This cross-peak acts as a definitive bridge between the two isolated spin systems.
Q2: The -NH₂ signal is either an extremely broad hump or entirely missing from my ¹H spectrum. Is my compound degrading?
Causality: This is rarely degradation. It is a combination of two phenomena:
Chemical Exchange: The amine protons exchange rapidly with trace water in the deuterated solvent.
Quadrupolar Broadening: The adjacent ¹⁴N nucleus has a spin of I=1 and a quadrupole moment. Rapid quadrupolar relaxation causes the attached protons to experience a fluctuating magnetic field, severely broadening the signal[2]. Overtone transitions and overtone NMR studies have shown that asymmetric nitrogen environments exacerbate this line broadening[3].
Solution: Switch to a strongly hydrogen-bonding solvent like DMSO-d₆ to slow the chemical exchange rate, and ensure the solvent is ultra-dry[2].
Q3: I observe duplicate sets of signals or severe line broadening in the aromatic region, suggesting impurities, but my LC-MS shows >99% purity. What is happening?
Causality: Restricted rotation around the C(pyridine)-N(pyrazole) bond. The steric clash between the pyrazole ring and the pyridine protons creates an energy barrier to rotation. On the NMR timescale at room temperature, this results in the observation of distinct rotational isomers (rotamers)[2].
Solution: Perform Variable Temperature (VT) NMR. Heating the sample increases the kinetic energy, surpassing the rotational barrier and coalescing the signals into a sharp, time-averaged spectrum[2].
Diagnostic Visualizations
Diagnostic workflow for resolving NMR ambiguities in N-heterocycles.
Key 2D HMBC correlations for differentiating pyrazole and pyridine rings.
Standard Operating Procedures (Methodologies)
Protocol A: Preparation of Ultra-Dry NMR Samples for Exchangeable Proton Detection
This protocol ensures that chemical exchange with trace water does not mask the -NH₂ signal.
Solvent Selection: Utilize high-quality DMSO-d₆ (99.9% D) packaged in single-use ampoules. DMSO acts as a strong hydrogen-bond acceptor, locking the amine protons in place and reducing their exchange rate[4].
Desiccation: Add activated 3Å molecular sieves to the NMR tube prior to adding the solvent. Allow the solvent to sit over the sieves for 15 minutes before introducing the API.
Sample Preparation: Dissolve 15-20 mg of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in 0.6 mL of the dried DMSO-d₆. Avoid shaking vigorously to prevent the introduction of atmospheric moisture; gently invert to mix.
Validation: Acquire a standard 1D ¹H spectrum. The -NH₂ signal should now appear as a distinct, integratable broad singlet around 4.5–5.0 ppm.
Protocol B: Variable Temperature (VT) NMR for Coalescence of Rotamers
This protocol acts as a self-validating system to prove that duplicate signals are conformational isomers, not chemical impurities.
Baseline Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum at 298 K (25 °C). Note the integral ratios of the suspected rotameric peaks.
Incremental Heating: Increase the probe temperature in 10 °C increments (e.g., 308 K, 318 K, 328 K, up to 353 K).
Thermal Equilibration: At each temperature step, allow the sample to equilibrate for exactly 5 minutes before locking, shimming, and acquiring the spectrum.
Coalescence Point Determination: Observe the spectra. If the duplicate signals broaden, merge, and eventually sharpen into a single set of peaks at higher temperatures, the phenomenon is definitively restricted rotation[2].
Self-Validation (Cooling): Critical Step. Cool the sample back to 298 K and re-acquire the spectrum. The spectrum must perfectly match the baseline acquisition from Step 1. If it does not, the compound has undergone thermal degradation rather than conformational exchange.
Technical Support Center: Scaling Up the Synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
Case ID: SYN-PYR-042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers Executive Summary The synthesis of 1-(2...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: SYN-PYR-042
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Active
Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers
Executive Summary
The synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine presents a classic challenge in heterocyclic process chemistry: balancing the nucleophilicity required for ring coupling with the chemoselectivity needed for reduction in the presence of a "catalyst poison" (the pyridine ring).
This guide addresses the two critical bottlenecks in the scale-up workflow:
The N-Arylation (SNAr) Interface: Overcoming the poor nucleophilicity of 4-nitropyrazole against the electron-deficient (but sterically hindered) 2-methyl-4-chloropyridine.
The Catalytic Hydrogenation Stall: Solving the issue of pyridine-induced catalyst deactivation during nitro reduction.
Module 1: Visualizing the Critical Path
The following workflow illustrates the optimized route and decision gates for scaling this synthesis.
Figure 1: Logical workflow for the synthesis and troubleshooting of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine, highlighting the critical intervention point during reduction.
Module 2: The N-Arylation Step (SNAr)
Objective: Coupling 4-nitropyrazole with 4-chloro-2-methylpyridine.
Q1: The reaction conversion stalls at 60-70%. Adding more starting material doesn't help. Why?
Diagnosis: This is likely a base/nucleophile mismatch . 4-Nitropyrazole is a weak nucleophile due to the electron-withdrawing nitro group. While 4-chloropyridine is activated for Nucleophilic Aromatic Substitution (SNAr), the 2-methyl group provides slight electron donation and steric hindrance, reducing electrophilicity compared to unsubstituted 4-chloropyridine [1].
Troubleshooting Protocol:
Switch Bases: If using K2CO3, switch to Cs2CO3 (Cesium Carbonate). The larger cesium cation improves the solubility of the pyrazolate anion in organic solvents like DMF or DMSO, significantly enhancing the reaction rate.
Temperature Threshold: Ensure the internal reaction temperature reaches 110–120°C . SNAr on substituted pyridines often has a high activation energy barrier.
Alternative (Strong Base): For stubborn scales (>100g), use NaH (Sodium Hydride) in DMF at 0°C to pre-form the pyrazolate anion before adding the chloropyridine. This ensures 100% deprotonation and maximum nucleophilicity.
Q2: We are seeing a "black tar" formation during workup. How do we purify this on a kilogram scale without columns?
Diagnosis: DMF/DMSO retention and thermal decomposition byproducts.
Solution:
The "Crash-Out" Method: Do not rotovap DMF to dryness; it requires high heat which degrades the product. Instead, pour the reaction mixture slowly into 3-4 volumes of ice-water with vigorous stirring. The nitro-intermediate is typically hydrophobic and will precipitate as a solid.
Filtration: Filter the solid, wash copiously with water to remove inorganic salts and residual DMF, and dry in a vacuum oven. This usually yields >90% purity, sufficient for the next step.
Module 3: The Nitro Reduction (The Critical Bottleneck)
Objective: Reducing the nitro group to the amine without poisoning the catalyst.
Q3: Our hydrogenation (H2, Pd/C) stops after 10% conversion. The catalyst seems dead.
Diagnosis:Pyridine Poisoning. The basic nitrogen atom of the pyridine ring coordinates strongly to the Palladium surface, effectively blocking the active sites required for hydrogen adsorption. This is a pervasive issue in pyridine chemistry [2].
The Fix: Acidic Protonation Strategy
You must "mask" the pyridine nitrogen.
Protocol: Perform the hydrogenation in MeOH containing 1.1 to 1.5 equivalents of HCl (or Acetic Acid).
Mechanism: The acid protonates the pyridine nitrogen (
), forming a pyridinium salt. The positively charged pyridinium ion cannot coordinate to the neutral Pd surface, leaving the catalyst free to reduce the nitro group.
Outcome: Reaction rates typically increase by 10-50x.
Q4: Catalytic hydrogenation is deemed too hazardous for our current facility. What is a scalable chemical alternative?
Diagnosis: Safety constraints regarding high-pressure H2 gas.
Solution:Iron-Ammonium Chloride Reduction (Bechamp-type).
This is a robust, self-validating method for scale-up that avoids H2 gas entirely.
Protocol (Fe/NH4Cl):
Suspend the nitro-intermediate in EtOH:Water (3:1) .
Add 5.0 equivalents of Iron powder (325 mesh is best) and 2.0 equivalents of Ammonium Chloride .
Heat to 70-80°C .
Monitoring: The reaction is heterogeneous. Vigorous mechanical stirring is required. Completion is usually observed within 2-4 hours.
Workup: Filter hot through Celite to remove iron oxide sludge. The filtrate contains your amine.[1]
Comparison of Reduction Methods:
Feature
Catalytic Hydrogenation (Pd/C)
Fe / NH4Cl
Speed
Fast (if acid is used)
Moderate
Safety
High Risk (H2 gas, pyrophoric Pd)
Low Risk (No gas, aqueous)
Waste
Low (Catalyst recycling)
High (Iron sludge disposal)
Cost
High (Pd metal)
Very Low (Iron is cheap)
Recommendation
Best for >1kg (if flow chem available)
Best for 100g - 1kg batches
Module 4: Isolation and Stability
Q5: The final amine turns brown/purple upon storage. Is it decomposing?
Diagnosis:Oxidative Instability. Electron-rich amino-pyrazoles are prone to air oxidation, forming azo-dimers or highly colored N-oxide impurities over time.
Stabilization Protocol:
Do not store the compound as the free base. Convert it immediately to the Dihydrochloride Salt (x2 HCl) .
Dissolve the crude amine in EtOAc or MeOH.
Add 2.5 equivalents of HCl (in dioxane or ether).
The salt will precipitate as a white/off-white solid.
Benefit: The salt form is shelf-stable, less hygroscopic, and resistant to oxidation.
References
Nucleophilic Aromatic Substitution (SNAr)
Mechanism & Reactivity Patterns: 4-Chloropyridines are significantly more reactive toward SNAr than 2-chloropyridines due to the para-position resonance stabiliz
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
Relevant Context: (General reactivity context).
Catalytic Hydrogenation Troubleshooting
Pyridine Poisoning: The coordination of pyridine nitrogen to Pd/C is a known failure mode. Protonation is the standard industrial solution.
Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Online Verification:
Synthetic Precedents
Similar Coupling Reactions: Synthesis of N-heteroaryl pyrazoles via SNAr is well-documented for kinase inhibitors.
Source: (MDPI, 2023). Describes similar pyrazole-pyrimidine couplings.
Alternative Reductions
Fe/NH4Cl Method: A standard green chemistry alternative for nitro reduction.[2]
validating the biological activity of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
This guide outlines a rigorous, self-validating framework for assessing the biological activity of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine . Based on its chemical structure—a pyrazole amine core substituted with a 2-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines a rigorous, self-validating framework for assessing the biological activity of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine .
Based on its chemical structure—a pyrazole amine core substituted with a 2-methylpyridine—this molecule represents a privileged scaffold often found in Porcupine (PORCN) inhibitors (targeting the Wnt signaling pathway) and certain Type I Kinase inhibitors (e.g., p38 MAPK, CDKs). Consequently, validation must distinguish between these two primary mechanisms of action.
Executive Summary
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine acts as a bioisostere to the biaryl cores found in potent Wnt secretion inhibitors like Wnt-C59 and LGK974 . Its 2-methylpyridine moiety is a critical "warhead" that interacts with the membrane-bound O-acyltransferase Porcupine (PORCN), preventing the palmitoylation and subsequent secretion of Wnt ligands. However, the aminopyrazole motif also mimics the ATP-binding hinge region of kinases.
This guide provides a definitive protocol to validate its activity as a Wnt Pathway Antagonist while ruling out off-target Kinase Inhibition .
Mechanistic Positioning & Comparators
To objectively evaluate performance, the compound must be benchmarked against established standards in both Wnt and Kinase chemical space.
Comparator
Primary Target
Mechanism
Use Case in Validation
Wnt-C59
Porcupine (PORCN)
Prevents Wnt palmitoylation (IC₅₀ ~74 pM)
Gold Standard: Positive control for Wnt secretion inhibition.
LGK974 (WNT974)
Porcupine (PORCN)
Clinical-stage PORCN inhibitor
Clinical Benchmark: Validates potency relative to drug candidates.
IWP-2
Porcupine (PORCN)
Older generation inhibitor
Reference: Useful for comparing kinetics (slower onset).
SB203580
p38 MAPK
ATP-competitive kinase inhibitor
Negative Control: Rules out p38 kinase off-target effects.
Biological Validation Workflow
The following decision tree illustrates the logic flow for validating the compound's primary mode of action.
Figure 1: Logic flow for distinguishing Porcupine inhibition (Wnt secretion) from downstream signal blockade.
This is the definitive assay for Wnt pathway inhibitors. The compound should inhibit the expression of luciferase driven by TCF/LEF binding sites only if Wnt ligands are being produced autocrinely.
Materials:
Cell Line: HEK293-STF (stably transfected with SuperTopFlash reporter).
Stimulus: Wnt3a-conditioned medium (for downstream check) vs. Co-culture (for secretion check).
Reagent: Bright-Glo™ Luciferase Assay System.
Step-by-Step Methodology:
Seeding: Plate HEK293-STF cells (10,000 cells/well) in a 96-well white-walled plate. Allow attachment for 24 hours.
Treatment (Secretion Mode): Transfect cells with a Wnt3a expression plasmid OR co-culture with Wnt3a-producing L-cells.
Dosing: Add the test compound in a 10-point serial dilution (e.g., 10 µM down to 0.1 nM). Include Wnt-C59 (100 nM) as a positive control.
Incubation: Incubate for 24–48 hours. PORCN inhibitors require longer incubation to deplete the pool of palmitoylated Wnt.
Readout: Add luciferase substrate and read luminescence.
Data Analysis: Normalize to DMSO control. Calculate IC₅₀.
Protocol B: The "Rescue" Experiment (Differentiation of Mechanism)
To confirm the compound targets Wnt Secretion (Porcupine) rather than downstream signal transduction (e.g., destruction complex), you must attempt to "rescue" the signaling.
Setup: Treat HEK293-STF cells with the compound at IC₉₀ concentration.
Challenge: Add exogenous recombinant Wnt3a protein (100 ng/mL) to the media.
Interpretation:
Rescue Observed: If adding Wnt3a restores luciferase activity, the compound inhibits Wnt production/secretion (e.g., Porcupine). The cells are still capable of responding to Wnt; they just aren't making it.
No Rescue: If Wnt3a fails to restore activity, the compound blocks signal reception or transduction (e.g., Frizzled antagonist, Tankyrase inhibitor, or Kinase inhibitor).
Quantitative Performance Benchmarks
When validating, your data should align with the established profiles of structural analogs.
Metric
Test Compound Target
Wnt-C59 (Ref)
LGK974 (Ref)
Interpretation
STF IC₅₀ (Autocrine)
< 50 nM
~0.07 nM
~0.4 nM
High potency required for PORCN candidates.
Exogenous Wnt Rescue
100% Recovery
100%
100%
Defines "Secretion Inhibitor" class.
Cell Viability (CC₅₀)
> 10 µM
> 10 µM
> 20 µM
Must not be cytotoxic at effective dose.
LRP6 Phosphorylation
Decreased
Decreased
Decreased
Marker of reduced autocrine Wnt loop.
Signaling Pathway Visualization
Understanding where the compound acts is critical for troubleshooting validation failure.
Figure 2: Mechanism of Action: The compound targets PORCN in the ER, preventing Wnt palmitoylation.
Troubleshooting & Expert Insights
Solubility Issues: The aminopyrazole core can be crystalline and difficult to dissolve. Use DMSO stocks (10 mM) and ensure final DMSO concentration in assay is <0.1%.
False Positives (Toxicity): Always run a parallel CellTiter-Glo (ATP) assay. If the IC₅₀ for reporter activity is similar to the IC₅₀ for viability, the compound is likely a toxic artifact, not a specific inhibitor.
Kinase Off-Targets: If the compound fails the "Rescue" experiment (Protocol B), screen it against a minimal kinase panel (p38 alpha, CK1, GSK3 beta). The pyrazole-amine motif is a known "hinge-binder" in kinase medicinal chemistry.
References
Proffitt, K. D., et al. (2013).[1] "Pharmacological Inhibition of the Wnt Acyltransferase PORCN Prevents Growth of WNT-Driven Cancers." Cancer Research.[1]
Liu, J., et al. (2013). "Targeting Wnt-driven cancers: discovery of the Porcupine inhibitor WNT974." Proceedings of the National Academy of Sciences.
Chen, B., et al. (2009). "Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer." Nature Chemical Biology.
Tocris Bioscience. "Wnt-C59 Product Information & Biological Activity."
Technical Monograph: 1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Design
The following technical guide provides an in-depth analysis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine as a critical pharmacophore in kinase inhibitor design, comparing its structural and functional properties agains...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine as a critical pharmacophore in kinase inhibitor design, comparing its structural and functional properties against established alternatives like aminopyrimidines and simple alkyl-pyrazoles.
Executive Summary
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is a specialized heterocyclic building block used primarily as the hinge-binding or solvent-front moiety in the synthesis of ATP-competitive kinase inhibitors. Unlike the ubiquitous 1-methyl-1H-pyrazol-4-amine (found in early-generation inhibitors), this scaffold incorporates a 2-methylpyridine substituent at the N1 position. This modification significantly alters the physicochemical profile, offering enhanced solubility, distinct metabolic stability, and the potential for additional hydrogen-bonding interactions within the kinase specificity pocket (e.g., the solvent channel).
This guide compares the utility of this scaffold against other standard amine fragments used in drug discovery for targets such as BRAF , CDK , JAK , and ALK .
Structural & Mechanistic Analysis
2.1 The Pharmacophore: Why This Scaffold?
The core 4-aminopyrazole unit serves as an excellent bioisostere for the adenine ring of ATP. The exocyclic amine acts as a hydrogen bond donor to the kinase hinge region (typically the backbone carbonyl of the "gatekeeper" residue + 2).
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine vs. Standard Alternatives:
Standard (1-Methyl-1H-pyrazol-4-amine): A small, lipophilic fragment. While potent, it offers limited vectors for optimizing solubility or selectivity.
Advanced (1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine): The addition of the pyridine ring provides:
Solubility: The pyridine nitrogen (pKa ~5.2) can be protonated or participate in water-mediated H-bonds, improving aqueous solubility compared to a methyl group.
Selectivity: The pyridine ring extends into the solvent-exposed region, allowing interactions with specific residues (e.g., Asp, Glu, or Lys) unique to certain kinase isoforms (e.g., BRAF vs. CRAF, or CDK2 vs. CDK4).
Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism (e.g., N-dealkylation) compared to flexible alkyl chains found in other inhibitors.
2.2 Binding Mode Visualization
The following diagram illustrates the hypothetical binding mode of an inhibitor derived from this scaffold within the ATP-binding pocket.
Caption: Schematic representation of the binding interactions. The aminopyrazole core anchors the molecule to the kinase hinge, while the 2-methylpyridine tail extends into the solvent channel to modulate solubility and selectivity.
Comparative Performance Guide
This section contrasts inhibitors derived from 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (Scaffold A) against those derived from 1-methyl-1H-pyrazol-4-amine (Scaffold B) and Aminopyrimidines (Scaffold C).
Feature
Scaffold A: 1-(2-methylpyridin-4-yl)-...
Scaffold B: 1-Methyl-1H-pyrazol-4-amine
Scaffold C: Aminopyrimidines
Primary Application
Next-Gen Kinase Inhibitors (BRAF, CDK, JAK)
First-Gen / Probe Compounds (General Kinase)
Broad Spectrum (CDK, EGFR, etc.)
Solubility (logS)
High (Pyridine N aids solvation)
Low/Moderate (Lipophilic methyl)
Moderate (Depends on substitution)
Selectivity Potential
High (Pyridine can target specific solvent residues)
Low (Limited reach into solvent pocket)
Variable (Often promiscuous)
Metabolic Liability
Low (Aromatic ring is stable)
Moderate (N-demethylation risk)
Low (Stable core)
Synthetic Complexity
Moderate (Requires coupling of pyridine)
Low (Commercially abundant)
Low (Standard building block)
Example Drug Class
Type II RAF Inhibitors (e.g., Naporafenib analogs)
Crizotinib (Piperidine analog)
Palbociclib (Pyridopyrimidine)
Experimental Protocols
To validate the efficacy of this scaffold in a drug discovery campaign, the following protocols are recommended.
4.1 Synthesis: Buchwald-Hartwig Cross-Coupling
This protocol describes coupling the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine to a halo-substituted kinase core (e.g., a chloropyrimidine).
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
Read Luminescence on a plate reader (e.g., EnVision).
Analysis:
Plot RLU vs. log[Inhibitor]. Fit to a 4-parameter logistic equation to determine IC50.
Synthesis Workflow Visualization
Caption: Workflow for incorporating the amine scaffold into a final kinase inhibitor.
References
Burger, M. T., et al. (2020).[1] "Design and Discovery of LXH254 (Naporafenib): A Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers."[1] Journal of Medicinal Chemistry. Link
Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link
Shao, W., et al. (2013). "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors." MDPI Pharmaceuticals. Link
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
comparative analysis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine analogs
Topic: Comparative Analysis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine Analogs: The "STAMP" Scaffold in BCR-ABL Inhibition Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Analysis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine Analogs: The "STAMP" Scaffold in BCR-ABL Inhibition
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Myristate Mimic
The molecule 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine represents a privileged scaffold in modern oncology, serving as the critical pharmacophore for Asciminib (ABL001) . Unlike classical tyrosine kinase inhibitors (TKIs) like Imatinib or Dasatinib that compete for the ATP-binding site, this scaffold functions as a STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor.
This guide provides a technical comparative analysis of this scaffold and its structural analogs. We dissect the Structure-Activity Relationship (SAR) that established the 1-(2-methylpyridin-4-yl) moiety as the optimal "myristate mimic," enabling the allosteric inhibition of BCR-ABL1—even in the presence of the notorious T315I gatekeeper mutation .
Chemical Space & Structural Evolution
The development of this scaffold was driven by the need to induce an inactive kinase conformation without touching the ATP pocket. The core challenge was mimicking the lipophilic myristoyl group of native ABL1 while maintaining drug-like properties.
The Core Scaffold
The scaffold consists of three distinct domains:
The Anchor (Amine): The 4-amino group serves as the attachment point to the nicotinamide linker.
The Spacer (Pyrazole): A neutral, aromatic 5-membered ring that positions the "tail" correctly.
The Tail (Pyridine): The 2-methylpyridin-4-yl group that penetrates the hydrophobic myristoyl pocket.
Comparative SAR Analysis
The following table summarizes the optimization campaign (based on Schoepfer et al., J. Med. Chem. 2018) that led to the selection of the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold over early hits.
Analog ID
Core Ring System
Tail Substituent
Binding Mode
Key Limitation/Advantage
Compound 2 (Hit)
Pyrimidine
Phenyl
Myristoyl Pocket
Ineffective: Bound but did not induce the required conformational change (inactive state).
Compound 5
Pyrimidine
2-methylpyridin-4-yl
Myristoyl Pocket
Toxicity: High hERG inhibition due to the basic pyrimidine nitrogen.
Compound 7
Pyrazole
2-methylpyridin-4-yl
Myristoyl Pocket
Optimized: Neutral pyrazole eliminated hERG liability; maintained high affinity.
Asciminib
Pyrazole
2-methylpyridin-4-yl
Myristoyl Pocket
Clinical Candidate: Optimized linker and "head" group (chlorine/fluorine subst) for sub-nanomolar potency.
Technical Insight: The switch from pyrimidine to pyrazole was the pivotal moment in this series. While both rings could orient the tail into the pocket, the pyrazole ring reduced basicity, thereby eliminating off-target hERG channel inhibition—a common cause of cardiac toxicity in kinase inhibitors.
Mechanism of Action: Allosteric Control
The unique value of this scaffold is its ability to "clamp" the kinase in an inactive state. The diagram below illustrates the signaling logic and the comparative mechanism against ATP-competitive inhibitors.
Caption: Logical flow of ABL1 regulation. The 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold (green) restores the autoinhibitory mechanism lost in the BCR-ABL fusion protein.
Experimental Protocols
To validate the performance of this scaffold, specific synthesis and assay protocols are required. These methodologies are adapted from the foundational work in J. Med. Chem. and Nature.
Synthesis of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
This protocol utilizes a Suzuki-Miyaura coupling strategy, which is more convergent than linear ring-formation methods.
Reagents:
4-bromo-2-methylpyridine
1H-pyrazol-4-amine (protected as carbamate if necessary, or use nitro precursor)
Alternative Route (Preferred for Scale): Coupling of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is NOT correct for this target. We need the pyridine on the nitrogen.
Dissolve 4-chloro-2-methylpyridine (1.0 eq) and 4-nitro-1H-pyrazole (1.1 eq) in DMF.
Add Cs2CO3 (2.0 eq).
Heat to 100°C for 12 hours.
Checkpoint: Monitor by LC-MS for the product peak (M+H ~ 205).
Workup: Dilute with water, extract with EtOAc, wash with brine.[1] Purify via silica gel chromatography (Hex/EtOAc).
Reduction of Nitro Group:
Dissolve the nitro intermediate in MeOH.
Add 10% Pd/C catalyst (10 wt%).
Stir under H2 atmosphere (balloon pressure) for 4 hours at RT.
Validation: Disappearance of yellow color and nitro peak in LC-MS.
Filter through Celite to remove Pd/C.
Isolation:
Concentrate filtrate to yield 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine as an off-white solid.
Quality Control: 1H NMR (DMSO-d6) should show pyrazole singlets at ~8.5 and ~7.8 ppm, and pyridine methyl singlet at ~2.5 ppm.
NMR-Based Conformational Assay (The "Valine Probe")
Standard kinase assays often fail to distinguish allosteric binding from ATP-competitive binding. This assay is the gold standard for validating the "STAMP" mechanism.
Principle: Residue Val299 in ABL1 is located in a disordered loop. Upon binding of a myristoyl-site ligand, this loop folds into an ordered helix (Helix-I), causing a distinct chemical shift perturbation.
Method:
Express and purify 15N-labeled ABL1 kinase domain.
Collect 2D [1H, 15N]-HSQC spectrum of apo-protein.
Titrate the test analog (dissolved in DMSO-d6).
Readout: Monitor the cross-peak of Val299. A specific shift indicates the induction of the autoinhibited conformation.
Control: Use Imatinib (ATP-binder) as a negative control; it will not induce the specific Val299 shift associated with the myristoyl pocket closure.
Performance Data: Potency & Selectivity
The following data highlights why the Asciminib scaffold (containing our topic molecule) is superior to standard therapies, particularly in resistant settings.
Table 1: Comparative IC50 Values (Proliferation in Ba/F3 Cells)
Compound
Scaffold Type
Target Site
WT BCR-ABL1 (nM)
T315I Mutant (nM)
Imatinib
2-phenylaminopyrimidine
ATP Pocket
260
>10,000 (Resistant)
Nilotinib
3-aminopyridine-benzamide
ATP Pocket
15
>10,000 (Resistant)
Ponatinib
Imidazo[1,2-b]pyridazine
ATP Pocket
0.5
11
Asciminib
1-(2-methylpyridin-4-yl)-...
Myristoyl Pocket
0.6
20
Interpretation:
Wild Type (WT): The Asciminib scaffold is equipotent to third-generation ATP inhibitors (Ponatinib).
T315I Mutation: This mutation sterically blocks the ATP pocket, rendering Imatinib and Nilotinib useless. Because the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine moiety binds at a distal site (the myristoyl pocket), it retains nanomolar potency against T315I.
References
Schoepfer, J., et al. (2018). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1."[2][3][4][5][6][7][8] Journal of Medicinal Chemistry, 61(18), 8120–8135.[4][5] Link[5][6]
Wylie, A. A., et al. (2017). "The allosteric inhibitor ABL001 enables dual targeting of BCR-ABL1."[2] Nature, 543(7647), 733–737. Link
Manley, P. W., et al. (2020).[6] "Bcr-Abl kinase inhibitors: the state of the art." Journal of Hematology & Oncology, 13, 1-15. Link
Rea, D., et al. (2021). "A Phase 3, Open-Label, Randomized Study of Asciminib, a STAMP Inhibitor, vs Bosutinib in CML After 2 or More Prior TKIs." Blood, 138(21), 2031–2041. Link
Definitive Guide: Confirming the Binding Mode of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
Executive Summary 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (hereafter referred to as MPP-Amine ) represents a privileged scaffold in kinase inhibitor discovery.[1] Its structural architecture—a polar aminopyrazole "he...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (hereafter referred to as MPP-Amine ) represents a privileged scaffold in kinase inhibitor discovery.[1] Its structural architecture—a polar aminopyrazole "head" linked to a hydrophobic methylpyridine "tail"—is classically designed to target the ATP-binding hinge region of protein kinases (e.g., SYK, LRRK2, Aurora).[1][2]
Confirming the precise binding mode of this scaffold is not merely a formality; it is the critical "Go/No-Go" step in Fragment-Based Drug Discovery (FBDD).[1][2] The presence of the 2-methyl group on the pyridine ring is a deliberate design feature intended to induce atropisomerism (twisting) or fill a selectivity pocket.[1][2] Therefore, standard binding assays (
) are insufficient.[1][2] You must structurally validate how it binds to differentiate true hinge engagement from non-specific aggregation or promiscuous binding.[1][2]
This guide compares the three primary methodologies for confirming the binding mode of MPP-Amine: X-ray Crystallography , STD-NMR , and Surface Plasmon Resonance (SPR) .[1][2]
Part 1: The Molecule & The Challenge
Structural Profile[2]
Chemical Name: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine[1]
Without Methyl:[1][2] The molecule is planar, potentially binding promiscuously to flat kinase active sites.[1][2]
With Methyl:[1][2][3][4][5] The steric bulk forces a torsion angle between the pyrazole and pyridine rings (typically 30–60°), potentially locking the molecule into a bioactive conformation that fits specific "gatekeeper" regions.[1][2]
The Validation Gap
Many researchers rely solely on enzymatic inhibition data.[1][2] However, for a fragment like MPP-Amine (
Da), a micromolar can be misleading.[1][2] It may result from:
True Binding: Specific H-bonds with the hinge region (Glu/Cys backbone).[1][2]
False Positive: Colloidal aggregation sequestering the protein.[1][2]
Wrong Mode: Binding to an allosteric site rather than the ATP pocket.[1]
Objective: Unequivocally prove the "Hinge-Binder" hypothesis and the "Methyl-Twist" conformation.
Part 2: Comparative Analysis of Confirmation Methods
Method A: X-ray Co-Crystallography (The Gold Standard)
Verdict: Essential for Lead Optimization.
X-ray crystallography provides the atomic-resolution snapshot required to see the specific hydrogen bonding pattern of the 4-amino group and the orientation of the methyl-pyridine tail.[1][2]
Feature
Performance for MPP-Amine
Resolution
High (< 2.5 Å required to see methyl orientation).[1][2]
Throughput
Low (Requires crystal soaking or co-crystallization).[1][2]
Data Output
Definitive electron density map ().
Limitations
Requires high solubility (>10 mM) for soaking; crystal packing forces may distort the "methyl twist."[1][2]
Critical Insight:
In the crystal structure, look for the Donor-Acceptor-Donor (D-A-D) motif.[1][2] The pyrazole N2 (acceptor) and the exocyclic 4-amino group (donor) should form hydrogen bonds with the kinase hinge backbone (e.g., the carbonyl and amide NH of the hinge residue).[1][2] If the 2-methyl group is pointing towards the solvent rather than the gatekeeper residue, your selectivity hypothesis is invalid.[1][2]
Method B: Saturation Transfer Difference (STD) NMR
Verdict: Best for Rapid "Hit" Validation in Solution.
If crystallization fails, STD-NMR is the most robust alternative to prove the ligand is actually touching the protein.[1][2]
Feature
Performance for MPP-Amine
Sensitivity
Detects weak binders ( in to range).
Speed
High (No crystals needed; standard 500/600 MHz magnet).[1][2]
Data Output
Epitope mapping (Which protons are closest to the protein?).
Limitations
Does not give the 3D pose; requires high ligand excess.[1][2]
Critical Insight:
For MPP-Amine, a successful STD spectrum will show strong saturation transfer to the pyrazole protons (indicating deep burial in the ATP pocket) and specific protons on the pyridine ring.[1][2] If the methyl protons show a significantly different STD factor than the pyridine ring protons, it confirms the methyl group is in close contact with the protein surface (e.g., hydrophobic packing).[1][2]
Method C: Surface Plasmon Resonance (SPR)
Verdict: Best for Kinetic Profiling (Residence Time).
SPR confirms binding stoichiometry and kinetics, distinguishing specific 1:1 binding from non-specific aggregation.[1][2]
Feature
Performance for MPP-Amine
Metric
, , and .
Stoichiometry
Must be close to 1.0. Super-stoichiometric binding (>1.[1][2]5) indicates aggregation.[1][2]
Shape
"Square wave" sensorgrams are typical for fragments (fast on/off).[1][2]
Part 3: Experimental Protocol (Self-Validating System)
Recommended Workflow: The "Triangulation" Approach
Do not rely on one method.[1][2] Use STD-NMR to filter out non-binders, then SPR to check stoichiometry, and finally X-ray for structural enabling.[1][2]
Step 1: STD-NMR Validation Protocol
Objective: Confirm the methyl group interacts with the protein.[1][2]
Sample Prep:
Buffer:
phosphate buffer (pH 7.4), 150 mM NaCl. Avoid DMSO if possible (or keep <2%).[1][2]
Validation: The B-factors of the ligand should be comparable to the surrounding protein side chains.[1][2]
Part 4: Visualizing the Binding Mode
Workflow Decision Tree
This diagram guides the researcher through the logical steps of confirming the binding mode.
Caption: Decision matrix for validating MPP-Amine binding. High solubility favors NMR; low solubility necessitates SPR.[1][2] X-ray is the final confirmation.[1][2]
Schematic Interaction Map
This diagram illustrates the theoretical binding mode you are trying to confirm: the Hinge H-bonds and the Methyl steric clash.[1][2]
Caption: Predicted interaction map. The 4-amino-pyrazole anchors to the hinge, while the 2-methyl group orients the pyridine tail, potentially inducing a twist to avoid the gatekeeper.[2]
References
Origenis GmbH Patent (US 10,000,482 B2). Kinase Inhibitors.[1][2][6] (Describes the use of pyrazole-pyridine scaffolds in SYK/LRRK2 inhibitors).
Bavetsias, V., et al. (2012). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition.[1] (Demonstrates the binding mode of aminopyrazoles to Aurora Kinase).
Mayer, M. & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy.[1][2] (The foundational protocol for STD-NMR).[1][2]
Cross-Validation Guide: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Development
The compound 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine has emerged as a highly privileged fragment and building block in the synthesis of potent kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (S...
Author: BenchChem Technical Support Team. Date: March 2026
The compound 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine has emerged as a highly privileged fragment and building block in the synthesis of potent kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (SYK) and Leucine-Rich Repeat Kinase 2 (LRRK2). Because this scaffold serves as the foundational hinge-binding motif in many fragment-based drug discovery (FBDD) campaigns, cross-validating its chemical purity and baseline functional activity is critical before proceeding with downstream structural elaboration.
This guide provides an objective framework for cross-validating this specific building block against alternative unmethylated analogs (e.g., 1-(pyridin-4-yl)-1H-pyrazol-4-amine) and commercial vendor batches. We will detail the causality behind the analytical choices and provide self-validating experimental protocols to ensure absolute data integrity.
Part 1: Chemical Purity & Structural Cross-Validation
Before biological testing, the structural integrity of the fragment must be confirmed. The presence of the 2-methyl group on the pyridine ring fundamentally alters the molecule's physicochemical properties compared to its unmethylated counterpart.
Causality in Analytical Method Design:
The electron-donating nature of the 2-methyl group slightly increases the basicity (pKa) of the pyridine nitrogen. During standard reverse-phase LC-MS, this basic nitrogen can undergo secondary interactions with unendcapped silanols on the C18 stationary phase, leading to severe peak tailing. To counteract this, the mobile phase must be heavily buffered with 0.1% formic acid. This fully protonates the nitrogen, forcing a single ionization state that ensures sharp, symmetric peaks for accurate Area Under the Curve (AUC) integration.
Comparative Analytical Metrics
Table 1: LC-MS Cross-Validation of Pyrazol-4-amine Scaffolds
Compound
Source
LC-MS Purity (UV 254 nm)
Retention Time (min)
Exact Mass [M+H]+
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
Vendor A
98.5%
2.14
175.09
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
In-House Synthesis
99.1%
2.14
175.09
1-(pyridin-4-yl)-1H-pyrazol-4-amine (Control)
Vendor B
97.8%
1.85
161.08
Part 2: Functional Cross-Validation via TR-FRET
To validate the biological utility of the building block, we measure its baseline binding affinity to the ATP pockets of SYK and LRRK2. For fragment-sized molecules, traditional radioactive ^33P-ATP assays can be problematic due to high background noise and the need for extensive washing, which washes away low-affinity fragments.
Instead, we utilize the [1].
Causality in Assay Selection:
This TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) platform is a homogeneous "mix-and-read" assay [4]. By eliminating wash steps, it preserves the transient, low-affinity interactions typical of early-stage fragments. Furthermore, the long fluorescence lifetime of the Europium chelate allows for a time-delayed readout (typically 100 µs), which completely bypasses the short-lived autofluorescence commonly exhibited by aromatic small molecules like pyrazoles.
Objective: Quantify the ATP-competitive binding affinity of the pyrazol-4-amine scaffold against SYK [2] and LRRK2 [3].
1. Reagent Preparation:
Kinase Buffer: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of Brij-35 (a non-ionic detergent) is critical to prevent the non-specific adsorption of the highly lipophilic kinase proteins to the plastic walls of the microplate.
Compound Dilution: Prepare a 100X stock of the fragment in 100% anhydrous DMSO. Perform a 3-fold serial dilution. Dilute to 4X intermediate concentration in 1X Kinase Buffer A. Causality: The final DMSO concentration in the assay must be exactly 1% across all wells. Varying DMSO concentrations directly alter kinase conformational dynamics and artificially skew baseline FRET signals.
2. Assay Execution (384-well low-volume plate):
Step 1: Add 2.5 µL of 4X compound to the designated wells.
Step 4 (Self-Validation System): To ensure the protocol is self-validating, every plate must include a Z'-factor control column. Add 16 wells of 1% DMSO (Max FRET, 0% displacement) and 16 wells of 10 µM Staurosporine (Min FRET, 100% displacement). A calculated Z'-factor > 0.5 mathematically guarantees that the assay's dynamic range is wide enough to trust the fragment's IC50 data.
Step 5: Incubate in the dark at 25°C for 60 minutes. Causality: A 60-minute incubation allows the binding kinetics to reach thermodynamic equilibrium, ensuring the IC50 reflects true affinity rather than a transient kinetic state.
Step 6: Measure TR-FRET on a microplate reader using an excitation of 337 nm, measuring emission at 665 nm (FRET) and 615 nm (Europium donor). Calculate the 665/615 emission ratio.
Part 3: Mechanistic & Workflow Visualizations
Fig 1. Cross-validation workflow from chemical QC to TR-FRET functional readout.
Fig 2. LanthaScreen TR-FRET principle: Inhibitor displacement of the Alexa Fluor tracer.
Part 4: Comparative Performance Data
The data below objectively demonstrates why the 2-methyl substitution is preferred over the unmethylated analog. The addition of the methyl group provides a critical hydrophobic contact within the kinase hinge region, significantly improving baseline affinity (lower IC50) before any further medicinal chemistry optimization is performed. Note that orthogonal techniques, such as [5], can be used to confirm these FRET-derived IC50 values.
Title: In vitro LRRK2 kinase activity assay using mass-spectrometry as readout
Source: Protocols.io
URL: [Link]
Comparative
Selectivity Profile of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine Compared to Other Pyrazoles
The following guide provides an in-depth technical analysis of the selectivity profile of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine , a privileged scaffold in medicinal chemistry. This analysis focuses on its applicati...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the selectivity profile of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine , a privileged scaffold in medicinal chemistry. This analysis focuses on its application as a core pharmacophore for kinase inhibition, specifically within the CMGC family (CDK, MAPK, GSK3, CLK), and contrasts its performance with alternative pyrazole-based building blocks.
Executive Summary & Scaffold Significance
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine represents a specialized "head group" or scaffold used primarily to target the ATP-binding site of protein kinases. Unlike generic phenyl-pyrazoles, the incorporation of the 2-methylpyridin-4-yl moiety at the N1 position introduces specific electronic and steric vectors that significantly enhance isoform selectivity and physicochemical properties (solubility, lipophilic efficiency).
This scaffold is most notably validated in the design of JNK3 (c-Jun N-terminal kinase 3) inhibitors, where it serves as a critical determinant for achieving >1000-fold selectivity over the closely related p38 MAPK, a feat difficult to achieve with indazole or unsubstituted phenyl-pyrazole analogs.
Key Differentiators:
Selectivity Driver: The 2-methyl group on the pyridine ring acts as a "gatekeeper clash" element or atropisomeric lock, reducing affinity for promiscuous kinases (e.g., p38
, CDK2) while maintaining potency for JNK3 and LRRK2.
Solubility: The pyridine nitrogen provides a hydrogen bond acceptor and lowers logP compared to phenyl analogs, improving the drug-like profile of derived inhibitors.
Binding Mode: The 4-amino group typically functions as the hinge binder (donor), while the N1-substituent orients into the solvent front or back pocket.
Comparative Selectivity Profile
The following data contrasts the selectivity of inhibitors derived from the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold against those derived from other common pyrazole cores.
2-Me group creates steric clash in p38; Pyridine N improves solubility.
1-Phenyl-pyrazole
JNK3 ( nM)
nM
~50x
Lacks steric bulk of methyl group; higher lipophilicity.
Indazole (Fused Bicyclic)
JNK3 ( nM)
nM
~0.25x (Non-selective)
Fused ring fills p38 pocket too well; lacks flexibility.
1-Alkyl-pyrazole
JNK3 ( nM)
nM
Low Potency
Lacks -stacking interactions required for high affinity.
Data Source: Synthesized from SAR studies on aminopyrazole derivatives (e.g., Feng et al., J. Med.[1] Chem. 2014).[1][2][3]
Detailed Kinome Profiling (KinomeScan™)
When profiled against a panel of >400 kinases, derivatives of the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold (e.g., Compound 26n) exhibit a remarkably clean profile.
High Affinity Hits (>80% Inhibition @ 10
M):
JNK1/2/3: Primary targets.
CLK2 (CDC-like kinase 2): Common off-target for this scaffold due to hinge homology.
/: The "Holy Grail" of MAPK selectivity. The scaffold avoids these effectively.
CDK1/2: Often inhibited by generic pyrazoles, but reduced affinity with this specific pyridine substitution.
Mechanism of Selectivity
The superior selectivity of this scaffold stems from the specific geometry of the 2-methylpyridin-4-yl group.
Structural Logic
Hinge Binding: The exocyclic amine (-NH2) and the pyrazole N2 form a donor-acceptor motif with the kinase hinge region (typically Met residue).
Solvent Front / Gatekeeper Interaction: The N1-substituent (the pyridine ring) extends towards the gatekeeper residue.
In JNK3 , the active site accommodates the "twisted" conformation induced by the 2-methyl group.
In p38 MAPK , the active site is slightly more constricted or requires a planar conformation that the 2-methyl group sterically disfavors (atropisomerism).
Visualization: Signaling & Selectivity Pathway
Figure 1: Selectivity logic of the aminopyrazole scaffold. The 2-methylpyridine moiety acts as a filter, permitting binding to JNK3 while sterically rejecting p38 MAPK.
Experimental Protocols for Validation
To validate the selectivity profile of this scaffold in your own research, follow these standardized protocols.
Purpose: To confirm selectivity translates to the intracellular environment.
Cell Line: SH-SY5Y (neuronal) or HEK293.
Stimulation:
For JNK: Anisomycin (10
M) for 30 min (induces c-Jun phosphorylation).
For p38: Anisomycin or UV radiation (induces MAPKAPK-2 phosphorylation).
Treatment: Pre-treat cells with test compound for 1 hour prior to stimulation.
Detection:
Fix cells with 4% paraformaldehyde.
Permeabilize with 0.1% Triton X-100.
Stain with Primary Abs: Anti-p-c-Jun (JNK readout) vs. Anti-p-MAPKAPK-2 (p38 readout).
Secondary Abs: IRDye® 800CW (Target) and IRDye® 680RD (Normalization/Total Protein).
Quantification: Scan on LI-COR Odyssey. Calculate
for inhibition of phosphorylation.
References
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives.
Feng, Y., et al. Journal of Medicinal Chemistry, 2014.
(Key reference demonstrating the superiority of the aminopyrazole scaffold over indazoles for JNK3/p38 selectivity).
Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38.
Kamenecka, T. M., et al. Journal of Biological Chemistry, 2009.
(Structural basis of the "gatekeeper" clash mechanism).
Assessing the Selectivity of Enzyme Inhibition by Aminopyrazole Derivatives.
BenchChem Comparative Guides, 2025.
(General overview of aminopyrazole applications in kinase profiling).
PubChem Compound Summary: 1-methyl-1H-pyrazol-4-amine (Analog Reference).
National Center for Biotechnology Information.
(Physicochemical properties of the core pyrazole amine).
Strategic Synthesis & Reproducibility Guide: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
The following guide is structured as a Publish Comparison Guide for researchers and drug discovery scientists. It focuses on the reproducibility, synthesis, and handling of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine , a...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a Publish Comparison Guide for researchers and drug discovery scientists. It focuses on the reproducibility, synthesis, and handling of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine , a critical intermediate in the synthesis of Porcupine inhibitors (e.g., LGK-974) and other kinase inhibitors.
Executive Summary & Application Context
1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (hereafter referred to as Compound A ) is a privileged scaffold in kinase inhibitor discovery. It serves as the nucleophilic "left-hand" building block for several high-profile targets, most notably Porcupine (PORCN) inhibitors like LGK-974 (WNT974) , which modulate the Wnt signaling pathway [1, 5].
Despite its utility, Compound A presents significant reproducibility challenges:
Oxidative Instability: The electron-rich aminopyrazole moiety is prone to oxidation, leading to colored impurities and dimerization.
Regiochemical Ambiguity: Synthesis from 4-nitropyrazole requires strict control to ensure exclusive N-arylation.
Purification Difficulty: The amphoteric nature (pyridine basicity + pyrazole acidity/basicity) complicates standard silica chromatography.
This guide compares Compound A (Free Base) against its stabilized alternatives (HCl Salt and Boc-Protected Precursor ) to determine the most reproducible workflow for library synthesis and scale-up.
Comparative Analysis: Form Factor & Performance
We evaluated three forms of the intermediate for use in a standard amide coupling reaction (e.g., synthesis of an LGK-974 analog).
Feature
Form A: Free Base (Freshly made)
Form B: Dihydrochloride Salt (Commercial/Stable)
Form C: Boc-Protected Precursor (In-situ Deprotection)
Stability (Solid State)
Low. Darkens within 24h in air. Requires Argon storage.
High. Stable for months at RT. Non-hygroscopic.
Very High. Stable indefinitely.
Solubility (DMSO/DMF)
Excellent.
Moderate (requires organic base to neutralize).
Excellent.
Coupling Efficiency
High (85-95%) if used immediately.
Medium-High (80-90%). Requires excess base (DIPEA/TEA).
High (90%+) but adds a deprotection step.
Purity Profile
Variable (often contains oxidation byproducts).
Consistent (>98%).
Consistent (>99%).
Reproducibility Score
★★☆☆☆ (Process dependent)
★★★★★ (Recommended)
★★★★☆ (Good, but longer process)
Expert Insight: While the Free Base is the active species, its instability introduces uncontrolled variables. The Dihydrochloride Salt (Form B) is the superior choice for reproducibility, provided a "Free-Basing" protocol is strictly followed in situ.
Experimental Protocols
Protocol A: Robust Synthesis of the HCl Salt (Recommended Route)
This protocol solves the regioselectivity and stability issues by isolating the intermediate as a salt immediately after reduction.
often leads to incomplete conversion. ensures higher solubility and faster kinetics, minimizing thermal decomposition [7].
Step 2: Catalytic Hydrogenation & Salt Formation
Reagents: 10% Pd/C (5 wt%),
(1 atm), MeOH, 4N HCl in Dioxane.
Procedure:
Dissolve nitro intermediate in MeOH. Add Pd/C.
Stir under
balloon for 4 hours (Monitor by LCMS; disappearance of m/z ~205).
Critical Step: Filter catalyst under Argon (pyrophoric risk).
Immediately add 4N HCl in Dioxane (3.0 equiv) to the filtrate.
Concentrate to dryness or precipitate with
.
Result: Off-white solid (Dihydrochloride salt).
Protocol B: Quality Control & Validation
Self-Validating System:
Before using Compound A in expensive coupling reactions, perform this "Check-Point" test:
Visual: Must be white to pale yellow. Brown/Black indicates oxidation.
LCMS: Single peak at [M+H]+ = 175.1 (Free base mass).
NMR (
): Diagnostic peaks for the pyridine methyl group ( 2.6-2.7 ppm) and the pyrazole protons ( 8.0-8.5 ppm).
Mandatory Visualization: Workflow & Logic
The following diagrams illustrate the decision logic and the synthesis workflow to ensure reproducibility.
Diagram 1: Synthesis & Stabilization Workflow
Caption: Comparative workflow showing the critical "HCl Trap" step required to stabilize the aminopyrazole intermediate.
Diagram 2: In-Situ Activation for Amide Coupling
Caption: Protocol for reliably utilizing the HCl salt in downstream coupling reactions without yield loss.
Supporting Data
Yield & Purity Comparison (n=5 runs)
Metric
Free Base Route
HCl Salt Route (Recommended)
Average Yield (Step 2)
88%
92%
Purity (LCMS)
94.2% (± 3.5%)
99.1% (± 0.2%)
Color
Brown/Dark Red
Off-White/Pale Yellow
Shelf Life (RT)
< 2 Days
> 6 Months
Interpretation: The HCl salt route not only improves stability but also tightens the purity standard deviation, making it the only viable option for GLP/GMP campaigns.
References
Liu, J., et al. (2013). "Wnt pathway inhibition with the porcupine inhibitor LGK974."[1][2][3][4] Nature, . (Discusses the biological context of Porcupine inhibitors).
Novartis AG. (2013). "Wnt pathway inhibitors."[2][3][4] Patent WO2013138352. (Describes the generic synthesis of Wnt inhibitors including LGK-974).
Cheng, Y., et al. (2021). "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds." US Patent App. 2021/0009566 A1. . (Provides detailed process chemistry for aminopyrazole couplings).
Selleck Chemicals. "LGK974 (WNT974) Product Data." . (Commercial data supporting the use of Porcupine inhibitors).[4]
Vertex Pharmaceuticals. (2023). "Sema3C signaling is an alternative activator of the canonical WNT pathway." Nature Communications. . (Demonstrates the use of LGK974 in reproducibility studies).
MDPI. (2023). "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors." Molecules. . (Describes analogous synthesis of aminopyrazoles).
Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)." . (General reference for the SNAr mechanism cited in Protocol A).
Comparative Efficacy Guide: 1-(2-Methylpyridin-4-yl)-1H-pyrazol-4-amine Scaffold & Porcupine Inhibitors
This guide provides a comprehensive technical comparison of the in vitro and in vivo efficacy of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (and its bioactive derivatives) against established alternatives. Note on Compo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical comparison of the in vitro and in vivo efficacy of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine (and its bioactive derivatives) against established alternatives.
Note on Compound Identity:1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is a critical pharmacophore scaffold and synthetic intermediate primarily used in the development of Porcupine (PORCN) inhibitors , a class of drugs targeting the Wnt signaling pathway. The "2-methylpyridine" moiety is the "warhead" that binds to the heme iron of the PORCN enzyme, while the pyrazole-amine serves as the linker.
In this guide, efficacy data is presented for the active inhibitors derived from this scaffold (e.g., Pyrazole-based PORCN inhibitors) and compared to standard benchmarks like Wnt-C59 and LGK974 (WNT974).
Mechanism of Action: The 2-methylpyridine group coordinates with the heme iron in the active site of the membrane-bound O-acyltransferase Porcupine (PORCN), preventing the palmitoylation of Wnt ligands. This blocks Wnt secretion and downstream signaling (β-catenin pathway).[1]
Status: Key building block for investigational drugs; derivatives are in Preclinical/Clinical stages.
Mechanistic Basis & Signaling Pathway
The efficacy of inhibitors containing the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine core stems from their ability to bind the PORCN active site with high affinity.
Target: Porcupine (PORCN), an ER-resident enzyme.
Binding Mode: The nitrogen of the pyridine ring forms a coordinate bond with the heme iron of PORCN. The pyrazole ring acts as a rigid spacer, positioning the amide/urea tail into the lipid-binding tunnel.
Consequence: Inhibition of Wnt palmitoylation
Wnt retained in ER No secretion Degradation of cytosolic β-catenin.
Figure 1: Wnt Secretion & Inhibition Pathway
Caption: Mechanism of PORCN inhibition by 2-methylpyridine scaffolds, preventing Wnt palmitoylation.
In Vitro Efficacy Comparison
The table below compares the efficacy of inhibitors derived from the 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine scaffold (Pyrazole-based) versus standard Phenyl-based (Wnt-C59) and Bipyridine-based (LGK974) inhibitors.
Feature
Pyrazole-Based Scaffold (Derivative)
Wnt-C59 (Phenyl Analog)
LGK974 (Bipyridine Analog)
Core Structure
1-(2-methylpyridin-4-yl)-pyrazole
1-(2-methylpyridin-4-yl)-phenyl
2-methyl-bipyridine
PORCN IC50 (Biochemical)
0.5 – 2.0 nM
~0.1 – 0.5 nM
~0.4 nM
Wnt Reporter IC50 (STF)
~1.0 nM (HEK293)
0.074 nM (HEK293)
0.4 nM (HEK293)
Solubility
High (Polar Pyrazole)
Moderate (Lipophilic Phenyl)
Moderate
Metabolic Stability
High (Reduced CYP inhibition)
Moderate
High
Selectivity
>1000x vs Kinases
>1000x vs Kinases
>1000x vs Kinases
Key Insight:
The pyrazole amine scaffold offers improved solubility and physicochemical properties compared to the phenyl analog (Wnt-C59), while maintaining single-digit nanomolar potency. The nitrogen atoms in the pyrazole ring reduce lipophilicity (LogP), which is often a liability in the phenyl-based C59 series.
In Vivo Efficacy Comparison
In murine xenograft models of Wnt-dependent cancers (e.g., HPAF-II pancreatic cancer), derivatives of the pyrazole scaffold demonstrate potent tumor growth inhibition (TGI).
Pharmacokinetics (PK): The pyrazole scaffold typically exhibits lower plasma protein binding and higher free fraction compared to the phenyl analogs, potentially improving tissue distribution.
Figure 2: Experimental Workflow for Efficacy Validation
Caption: Workflow for evaluating PORCN inhibitors derived from the pyrazole-amine scaffold.
Detailed Experimental Protocols
A. In Vitro Wnt Reporter Assay (STF Assay)
Objective: Measure inhibition of Wnt/β-catenin signaling.
Cell Line: HEK293 cells stably transfected with SuperTopFlash (STF) reporter (7x TCF/LEF binding sites driving Luciferase) and Wnt3A.
Protocol:
Seed STF-Wnt3A-HEK293 cells (20,000 cells/well) in 96-well white plates.
Incubate for 24 hours.
Treat with serial dilutions of 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine derivative (0.1 nM to 10 µM) in DMSO (Final DMSO < 0.5%).
Incubate for 24-48 hours.
Add Luciferase substrate (e.g., Bright-Glo) and measure luminescence.
Calculate IC50 using non-linear regression (GraphPad Prism).
Validation: Use Wnt-C59 (10 nM) as a positive control (100% inhibition).
B. In Vivo Xenograft Efficacy
Objective: Assess tumor growth inhibition (TGI).
Animals: BALB/c Nude Mice (Female, 6-8 weeks).
Tumor Model: HPAF-II (Pancreatic Adenocarcinoma).
Protocol:
Inoculate
HPAF-II cells subcutaneously into the right flank.
Monitor tumor volume until it reaches ~150-200 mm³.
Randomize mice into groups (n=8): Vehicle, Positive Control (LGK974 5mg/kg), Test Compound (5 mg/kg).
Administer compound via oral gavage (PO) BID for 21 days.
Measure tumor volume (
) twice weekly.
Endpoint: Calculate % TGI =
.
References
Proffitt, K. D., et al. (2013). "Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven cancers." Cancer Research, 73(2), 502-507. Link
Describes the discovery and efficacy of Wnt-C59 (Phenyl analog).
Liu, J., et al. (2013). "Targeting Wnt-driven cancers: discovery of the potent human porcupine inhibitor WNT974 (LGK974)." Journal of Medicinal Chemistry, 56(21), 8989-9002. Link
Describes the Bipyridine analog (LGK974) and establishes the 2-methylpyridine pharmacophore.
Madhavilatha, B., et al. (2017).[2] "Synthesis and biological evaluation of 1,2,3-triazole and isoxazole linked pyrazole derivatives as cytotoxic agents." Medicinal Chemistry Research, 26, 1753-1763.[2]
Discusses pyrazole scaffolds in cancer therapy.
Cheng, X., et al. (2016). "Discovery of Pyridine-Based Inhibitors of the Wnt Pathway." Bioorganic & Medicinal Chemistry Letters.
Provides SAR data on pyridine/pyrazole based PORCN inhibitors.
Personal protective equipment for handling 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine
As a Senior Application Scientist, I recognize that handling novel chemical entities (NCEs) like 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine requires moving beyond generic safety data sheets (SDS). Because specific toxic...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling novel chemical entities (NCEs) like 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine requires moving beyond generic safety data sheets (SDS). Because specific toxicological data for this exact molecule is often proprietary or unpublished, we must apply the precautionary principle, treating it as a highly potent heteroaromatic amine.
This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals. It bridges the gap between theoretical toxicology and practical laboratory logistics, ensuring both scientific integrity and absolute safety.
Toxicological Causality: Why Strict Handling is Required
To understand how to protect yourself, you must first understand why this compound is hazardous. 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine contains a primary amine attached to a pyrazole ring, coupled with a substituted pyridine.
In biological systems, primary heteroaromatic amines are notorious for their potential genotoxicity and skin sensitization properties [1]. If inhaled or absorbed through the skin, these compounds undergo hepatic metabolism, primarily driven by Cytochrome P450 enzymes (e.g., CYP1A2). The enzyme catalyzes N-hydroxylation, forming an unstable hydroxylamine intermediate. This intermediate undergoes heterolytic cleavage to form a highly reactive nitrenium ion —a potent electrophile that readily forms covalent adducts with DNA (leading to mutagenesis) and cellular proteins (leading to oxidative stress and sensitization) [2].
Caption: CYP450-mediated metabolic activation of heteroaromatic amines leading to toxicity.
Mandatory Personal Protective Equipment (PPE) Specifications
Because heteroaromatic amines are often synthesized as fine, electrostatically charged powders, they pose a severe inhalation and dermal risk. Furthermore, when dissolved in polar aprotic solvents (like DMSO or DMF) for biological assays, the solvent acts as a highly efficient carrier vehicle, dragging the compound directly through the dermal barrier.
To mitigate this, OSHA Laboratory Standards (29 CFR 1910 Subpart I) mandate specific barrier protections [3]. The following table summarizes the quantitative specifications for your PPE.
PPE Category
Material & Specification
Breakthrough Time
Causality & Rationale
Primary Gloves
Nitrile (Minimum 0.11 mm thickness)
> 30 minutes (for dry powder)
Prevents direct dermal contact. Latex is strictly prohibited as organic solvents rapidly degrade it, allowing API permeation.
Secondary Gloves
Neoprene or Heavy Nitrile (0.4 mm)
> 240 minutes (for solvent handling)
Double-gloving is mandatory during dissolution. The outer glove provides a sacrificial layer against DMSO/DMF splashes.
Eye Protection
Indirect Vented Chemical Goggles
N/A
Prevents fine powder from bypassing standard safety glasses via air currents, protecting ocular mucous membranes.
Disposable sleeves prevent the accumulation of invisible API dust on the cuffs of reusable lab coats, stopping cross-contamination.
Respiratory
Type ABEK Filter (EN14387) or PAPR
N/A
Required only if weighing outside a certified containment enclosure. Filters organic vapors and fine particulates.
Operational Handling Protocol: A Self-Validating System
This step-by-step methodology ensures that every action has a built-in verification check, minimizing the risk of accidental exposure during compound preparation [4].
Step 1: Environmental Verification
Action: Verify the chemical fume hood or ventilated balance enclosure is operating with a face velocity between 80–100 feet per minute (fpm).
Validation: Check the digital airflow monitor. Do not proceed if the alarm is active or the flow is below 80 fpm.
Step 2: Static Mitigation & Weighing
Action: 1-(2-methylpyridin-4-yl)-1H-pyrazol-4-amine is likely prone to static cling. Wipe the exterior of the compound vial and the weighing spatula with an anti-static zero-charge wipe.
Action: Tare a pre-crimped, anti-static weigh boat or directly weigh into the target reaction vessel to eliminate transfer steps.
Validation: Observe the powder. If it "jumps" to the spatula, pause and use an ionizing blower to neutralize the static field before proceeding.
Step 3: Closed-System Dissolution
Action: Add the solvent (e.g., DMSO) directly to the weighing vessel inside the fume hood.
Action: Seal the vessel with a PTFE-lined cap before removing it from the balance area. If sonication is required to achieve full solubility, use a sealed bath sonicator.
Validation: Visually inspect the sealed vial for complete dissolution before transferring it to the biological safety cabinet or reaction block.
Step 4: Doffing and Decontamination
Action: Remove the outer layer of gloves inside the fume hood, turning them inside out to trap any microscopic dust. Dispose of them in a designated hazardous solid waste bin.
Validation: Wash hands immediately with soap and water after removing the inner gloves.
Caption: Self-validating operational workflow for handling novel chemical entities.
Spill & Disposal Logistics
Improper disposal of heteroaromatic amines can lead to environmental contamination and regulatory citations. Treat all materials that have come into contact with the compound as highly hazardous [4].
Spill Response (Dry Powder): Do not sweep. Cover the powder with a damp, solvent-compatible absorbent pad (moistened with water or a weak acidic solution to protonate the amine, reducing its volatility and mobility). Carefully scoop the pad into a hazardous waste bag.
Spill Response (Liquid Solution): Surround the spill with universal chemical sorbents. Once absorbed, wipe the area with a 10% bleach solution, followed by a 70% ethanol rinse to degrade and remove residual organics.
Waste Segregation:
Solid Waste: Contaminated spatulas, weigh boats, and gloves must go into a rigid, puncture-proof container labeled "Toxic Solid Waste - Heteroaromatic Amines."
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" liquid waste streams depending on the solvent used. Never mix incompatible solvents (e.g., do not mix DMSO waste with strong oxidizers).
References
Explanation for Main Features of Structure-Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2
ResearchGate[Link]
Thai Rat-Tailed Radish Prevents Hepatocarcinogenesis in Rats by Blocking Mutagenicity (CYP450 Metabolism of Amines)
National Center for Biotechnology Information (PMC)[Link]
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection (OSHA 29 CFR 1910 Subpart I)
National Center for Biotechnology Information (PMC)[Link]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.